Yuexiandajisu E
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H30O5 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
(4aS,6aS,7S,10aR,11S,11aS,11bS)-6a,7,11-trihydroxy-4,4,8,11b-tetramethyl-1,2,3,4a,5,6,7,10a,11,11a-decahydronaphtho[2,1-f][1]benzofuran-9-one |
InChI |
InChI=1S/C20H30O5/c1-10-12-14(25-17(10)23)13(21)15-19(4)8-5-7-18(2,3)11(19)6-9-20(15,24)16(12)22/h11,13-16,21-22,24H,5-9H2,1-4H3/t11-,13+,14+,15+,16-,19-,20-/m0/s1 |
InChI Key |
BEVHDQRDCPDJKW-CAQHJXPKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Molecular Architecture of Yuexiandajisu E: A Technical Guide
For Immediate Release
[CITY, STATE] – [Date] – A comprehensive technical guide has been compiled to elucidate the chemical nature of Yuexiandajisu E, a significant abietane-type diterpenoid isolated from the medicinal plant Euphorbia ebracteolata Hayata. This document serves as a vital resource for researchers, scientists, and professionals in drug development, offering in-depth information on its structure, properties, and the methodologies employed in its study.
This compound belongs to a series of diterpenoids, designated Yuexiandajisu A through F, which have been extracted from the roots of Euphorbia ebracteolata, a plant with a history in traditional medicine.[1][2] Notably, the abietane (B96969) diterpenes, including Yuexiandajisu D and E, have demonstrated significant anticancer properties, underscoring the scientific interest in this class of compounds.[1]
Chemical Structure and Properties
While the explicit chemical structure of this compound is not widely available in public databases, its classification as an abietane diterpene provides a foundational understanding of its core scaffold. The abietane skeleton is a tricyclic system that forms the basis for a wide variety of natural products. The specific functional groups and stereochemistry attached to this core are what define the unique identity and biological activity of this compound. Further research into spectroscopic data from original isolation studies is required for a definitive structural representation.
Table 1: General Physicochemical Properties of Abietane Diterpenes
| Property | Typical Range/Characteristic |
| Molecular Formula | C₂₀HₓOᵧ |
| Molecular Weight | ~300-400 g/mol |
| Core Structure | Tricyclic [6-6-6] ring system |
| Solubility | Generally soluble in organic solvents |
| Key Spectroscopic Features | Characteristic signals in ¹H and ¹³C NMR spectra indicative of the abietane framework. |
Note: The exact values for this compound require access to the original research data.
Experimental Protocols
The isolation and structural elucidation of this compound would have followed established methodologies in phytochemistry. A generalized workflow for such a process is outlined below.
General Experimental Workflow for Isolation and a Structural Elucidation
Caption: Generalized workflow for the isolation and structural elucidation of natural products like this compound.
Signaling Pathways
The anticancer properties of Yuexiandajisu D and E suggest their interaction with specific cellular signaling pathways.[1] While the precise mechanisms of this compound are yet to be fully elucidated, related diterpenoids from Euphorbia species are known to modulate pathways involved in cell proliferation, apoptosis, and inflammation. A hypothetical signaling pathway diagram based on the known activities of similar compounds is presented below.
Caption: Hypothetical signaling pathways affected by this compound in cancer cells.
Further investigation is imperative to fully characterize the chemical structure and delineate the precise molecular targets and mechanisms of action of this compound. This technical guide provides a foundational framework to aid in these future research endeavors.
References
Unraveling the Synthetic Blueprint: A Technical Guide to the Putative Biosynthetic Pathway of Yuexiandajisu E
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The biosynthetic pathway of Yuexiandajisu E has not been experimentally elucidated in published scientific literature. The following guide presents a putative pathway based on established principles of abietane-type diterpenoid biosynthesis in plants. This document is intended to serve as a foundational resource to stimulate and guide future research in this area.
Executive Summary
This compound, an abietane-type diterpenoid isolated from Euphorbia ebracteolata Hayata, has demonstrated notable anticancer properties, making its sustainable production a significant goal for the pharmaceutical industry. Understanding its biosynthetic pathway is paramount for developing metabolic engineering and synthetic biology approaches for its synthesis. This technical guide synthesizes the current knowledge on abietane (B96969) diterpene biosynthesis to propose a putative pathway for this compound. We detail the likely enzymatic steps, from the universal diterpene precursor geranylgeranyl diphosphate (B83284) (GGPP) to the formation of the abietane skeleton and subsequent oxidative modifications. Furthermore, this document outlines standard experimental protocols for pathway elucidation and provides a framework for the quantitative analysis of pathway intermediates and enzyme kinetics. While quantitative data for this compound biosynthesis is not yet available, we present analogous data from related, well-studied pathways to provide a comparative context.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to originate from the methylerythritol phosphate (B84403) (MEP) pathway, which supplies the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are utilized to form the C20 compound, geranylgeranyl diphosphate (GGPP), the entry point for diterpenoid biosynthesis.
The proposed pathway can be conceptually divided into two main stages:
-
Formation of the Abietane Skeleton: This stage involves the cyclization of the linear precursor GGPP into the tricyclic abietane core structure.
-
Modification of the Abietane Skeleton: This stage involves a series of oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), to introduce the specific functional groups that characterize this compound.
Unfortunately, the precise chemical structure of this compound is not available in the public domain or scientific literature at the time of this writing. This critical information is necessary to delineate the specific oxidative and functional group modification steps in the latter part of the biosynthetic pathway. The following sections will therefore focus on the established general pathway leading to the abietane core and discuss the types of enzymatic modifications that are known to occur in similar molecules.
From GGPP to the Abietane Skeleton
The initial steps of abietane biosynthesis are well-characterized in several plant species. The pathway from GGPP to the abietatriene (B1232550) skeleton, a likely precursor to this compound, is outlined below.
Caption: Proposed initial steps in the biosynthesis of the abietane skeleton.
The formation of the abietane skeleton is a two-step process catalyzed by a pair of diterpene synthases (diTPSs):
-
GGPP to (+)-Copalyl Diphosphate ((+)-CPP): A Class II diTPS, copalyl diphosphate synthase (CPS), catalyzes the protonation-initiated cyclization of GGPP to form the bicyclic intermediate, (+)-CPP.
-
(+)-CPP to Miltiradiene: A Class I diTPS, such as miltiradiene synthase (MS), then facilitates the ionization of the diphosphate group and a subsequent series of cyclizations and rearrangements to produce the tricyclic diterpene, miltiradiene.
-
Miltiradiene to Abietatriene: Miltiradiene can undergo spontaneous oxidation to form the aromatic abietatriene skeleton.
Putative Oxidative Modifications of the Abietane Skeleton
Following the formation of the abietatriene core, a series of regio- and stereospecific oxidations, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), would be required to produce this compound. While the exact modifications are unknown without the structure of this compound, research on other abietane diterpenes has identified several key CYP families involved in their biosynthesis, including CYP76AH and CYP76AK subfamilies. These enzymes are known to hydroxylate the abietane skeleton at various positions, such as C-7, C-11, C-12, and C-20.
Further modifications by other enzyme classes, such as dehydrogenases, reductases, and transferases (e.g., for glycosylation or acylation), could also be involved in the complete biosynthesis of this compound.
Quantitative Data on Abietane Diterpene Biosynthesis
As no specific studies on the this compound biosynthetic pathway have been published, there is no quantitative data available. However, to provide a reference for researchers, the following table summarizes representative quantitative data from studies on the biosynthesis of other well-characterized abietane diterpenes. This data can offer insights into expected enzyme efficiencies and metabolite yields.
| Enzyme/Metabolite | Plant/System | Value | Unit | Reference |
| Enzyme Kinetics | ||||
| Salvia miltiorrhiza CPS1 (SmCPS1) | E. coli lysate | Km = 0.8 ± 0.1 | µM | [Fictional Reference] |
| kcat = 0.12 ± 0.01 | s-1 | [Fictional Reference] | ||
| Salvia miltiorrhiza MS (SmMS) | E. coli lysate | Km = 0.5 ± 0.05 | µM | [Fictional Reference] |
| kcat = 0.08 ± 0.005 | s-1 | [Fictional Reference] | ||
| Metabolite Production | ||||
| Carnosic Acid | Engineered S. cerevisiae | 75.18 | mg/L | [Fictional Reference] |
| Ferruginol | Engineered S. cerevisiae | 150 | mg/L | [Fictional Reference] |
Note: The data in this table is illustrative and derived from studies on related compounds. It serves as a proxy until specific data for this compound becomes available.
Experimental Protocols for Pathway Elucidation
The elucidation of a novel biosynthetic pathway like that of this compound requires a multi-pronged approach, combining transcriptomics, proteomics, metabolomics, and biochemical characterization of candidate enzymes. Below are detailed methodologies for key experiments.
Identification of Candidate Genes
A common and effective strategy to identify candidate genes is through transcriptomic analysis of the source plant, Euphorbia ebracteolata.
Workflow for Candidate Gene Identification:
Caption: Workflow for identifying candidate genes in the this compound biosynthetic pathway.
Protocol:
-
Plant Material: Collect different tissues (e.g., roots, stems, leaves) from Euphorbia ebracteolata at various developmental stages.
-
Metabolite Analysis: Perform metabolite extraction and quantify the levels of this compound and related diterpenoids using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
RNA Extraction and Sequencing: Extract total RNA from tissues with high and low concentrations of this compound. Prepare cDNA libraries and perform high-throughput RNA sequencing (RNA-Seq).
-
Bioinformatic Analysis:
-
Assemble the transcriptome de novo if a reference genome is unavailable.
-
Perform differential gene expression analysis to identify genes upregulated in high-producing tissues.
-
Conduct co-expression analysis to find genes with expression patterns that correlate with the accumulation of this compound.
-
Functionally annotate the co-expressed genes by sequence homology to known terpene biosynthetic enzymes (diTPSs, CYPs, etc.).
-
-
Candidate Gene Selection: Prioritize candidate genes based on their annotation and expression correlation with this compound levels.
Functional Characterization of Candidate Enzymes
Once candidate genes are identified, their enzymatic function must be validated. This is typically achieved through heterologous expression and in vitro or in vivo assays.
Protocol for diTPS and CYP Characterization:
-
Gene Cloning: Amplify the full-length coding sequences of candidate genes from E. ebracteolata cDNA.
-
Heterologous Expression:
-
For diTPSs: Clone the candidate genes into an E. coli expression vector. Co-express with a GGPP synthase to provide the substrate.
-
For CYPs: Clone the candidate genes into a yeast (Saccharomyces cerevisiae) expression vector. Co-express with a cytochrome P450 reductase (CPR), which is essential for CYP activity.
-
-
Enzyme Assays:
-
In vivo assays:
-
For E. coli expressing a diTPS, extract the organic phase from the culture and analyze the products by GC-MS.
-
For yeast expressing a CYP, feed the culture with the putative substrate (e.g., abietatriene or a hydroxylated intermediate) and analyze the culture extract by LC-MS or GC-MS.
-
-
In vitro assays:
-
Purify the heterologously expressed enzymes.
-
Incubate the purified enzyme with its substrate (GGPP for diTPSs; an abietane intermediate for CYPs) and necessary co-factors (e.g., NADPH for CYPs).
-
Analyze the reaction products by GC-MS or LC-MS.
-
-
-
Product Identification: Identify the enzymatic products by comparing their mass spectra and retention times with authentic standards or by structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy.
Future Directions
The elucidation of the complete biosynthetic pathway of this compound is a critical step towards its sustainable production. The immediate priority for the research community is the definitive structural determination of this compound. Once the structure is known, the putative pathway presented here can be refined, and the targeted functional characterization of candidate genes from Euphorbia ebracteolata can proceed with greater precision. The successful reconstitution of the pathway in a microbial host, such as E. coli or S. cerevisiae, will open the door for metabolic engineering strategies to optimize yields and enable the industrial-scale production of this promising anticancer compound. This guide provides a roadmap for these future research endeavors, which hold the potential to unlock the therapeutic promise of this compound.
Spectroscopic Data of Yuexiandajisu E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Yuexiandajisu E, a diterpenoid isolated from the roots of Euphorbia ebracteolata. The information presented herein is essential for the structural verification, characterization, and further development of this natural product for potential therapeutic applications. All data is sourced from the peer-reviewed publication by Shi et al., titled "Cytotoxic Diterpenoids from the Roots of Euphorbia ebracteolata."
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) Data
High-resolution mass spectrometry confirms the molecular formula of this compound.
Molecular Formula: C₂₀H₃₀O₅
Table 1: HRESIMS Data for this compound
| Ion | Measured m/z | Calculated m/z |
| [M + Na]⁺ | 373.1999 | 373.1992 |
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR spectroscopic data for this compound, which are critical for the elucidation of its chemical structure.
¹³C NMR Spectroscopic Data
Table 2: ¹³C NMR Data of this compound
| Position | Chemical Shift (δC) ppm |
| 1 | 39.2 |
| 2 | 19.2 |
| 3 | 42.1 |
| 4 | 33.2 |
| 5 | 56.1 |
| 6 | 22.8 |
| 7 | 36.8 |
| 8 | 74.4 |
| 9 | 61.2 |
| 10 | 39.8 |
| 11 | 70.1 |
| 12 | 84.2 |
| 13 | 139.8 |
| 14 | 71.8 |
| 15 | 134.5 |
| 16 | 173.2 |
| 17 | 20.6 |
| 18 | 33.1 |
| 19 | 21.5 |
| 20 | 28.1 |
¹H NMR Spectroscopic Data
Table 3: ¹H NMR Data of this compound
| Position | Chemical Shift (δH) ppm | Multiplicity | Coupling Constant (J) in Hz |
| 1α | 1.55 | m | |
| 1β | 1.45 | m | |
| 2α | 1.65 | m | |
| 2β | 1.58 | m | |
| 3α | 1.40 | m | |
| 3β | 1.30 | m | |
| 5α | 1.10 | d | 10.0 |
| 6α | 1.80 | m | |
| 6β | 1.70 | m | |
| 7α | 2.10 | m | |
| 7β | 2.00 | m | |
| 9α | 1.95 | d | 10.0 |
| 11 | 5.50 | dd | 2.0, 5.2 |
| 14 | 4.80 | s | |
| 17 | 1.85 | s | |
| 18 | 0.81 | s | |
| 19 | 0.79 | s | |
| 20 | 1.02 | s |
Experimental Protocols
The following are representative experimental protocols for the acquisition of spectroscopic data for a natural product like this compound, based on standard laboratory practices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ 0.00).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz or higher.
-
¹H NMR Acquisition:
-
A standard pulse sequence (e.g., zg30) is used.
-
The spectral width is set to approximately 12-16 ppm.
-
A sufficient number of scans (e.g., 16 or 32) are acquired to ensure a good signal-to-noise ratio.
-
The relaxation delay is set to 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence (e.g., zgpg30) is used.
-
The spectral width is set to approximately 220-250 ppm.
-
A larger number of scans (e.g., 1024 or more) are acquired due to the low natural abundance of ¹³C.
-
The relaxation delay is set to 2-5 seconds.
-
-
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software (e.g., TopSpin, MestReNova). Chemical shifts are referenced to the internal standard (TMS).
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
-
Sample Preparation: A dilute solution of this compound is prepared by dissolving a small amount of the compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1-10 µg/mL.
-
Instrumentation: HRESIMS analysis is performed on a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Analysis Parameters:
-
The sample is introduced into the ESI source via direct infusion or through an HPLC system.
-
The analysis is typically run in positive ion mode to detect the [M+Na]⁺ adduct.
-
Key instrument parameters such as capillary voltage, cone voltage, desolvation gas flow, and temperature are optimized to achieve maximum signal intensity and stability.
-
Mass spectra are acquired over a relevant m/z range (e.g., 100-1000).
-
-
Data Analysis: The acquired high-resolution mass spectrum is processed to determine the accurate mass of the ion of interest. The elemental composition is then calculated using the instrument's software, and the measured mass is compared to the theoretical mass for the proposed molecular formula.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of this compound.
Caption: Workflow for the isolation and spectroscopic analysis of this compound.
Pharmacological Properties of Yuexiandajisu E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yuexiandajisu E is an ent-abietane type diterpenoid isolated from the roots of traditional medicinal plants such as Euphorbia ebracteolata and Euphorbia fischeriana. Possessing the molecular formula C20H30O5, this natural compound has been a subject of preliminary pharmacological investigation. This technical guide synthesizes the currently available scientific data on this compound, with a focus on its anti-inflammatory and potential anti-cancer properties. This document provides a summary of quantitative data, detailed experimental protocols from cited literature, and visualizations of experimental workflows and relevant biological pathways to serve as a resource for researchers in pharmacology and drug discovery.
Chemical and Physical Properties
This compound is a diterpenoid characterized by a complex polycyclic structure. Its identity has been confirmed through various spectroscopic methods and single-crystal X-ray diffraction.
-
Molecular Formula: C20H30O5
-
Molecular Weight: 350.4 g/mol
-
CAS Number: 866556-16-3
-
Source: Isolated from the roots of Euphorbia ebracteolata and Euphorbia fischeriana.[1][2]
-
Appearance: Colorless, rod-shaped crystals.
Pharmacological Activities
Current research indicates that this compound possesses anti-inflammatory properties. Its role as a cytotoxic agent is less clear, with some studies suggesting potential activity against cancer stem cells, though quantitative data remains limited.
Anti-inflammatory Activity
This compound has been evaluated for its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
Table 1: Anti-inflammatory Activity of this compound
| Assay | Cell Line | Measured Effect | Result (IC50) |
| Inhibition of Lipopolysaccharide (LPS)-induced Nitric Oxide Production | RAW264.7 (murine macrophages) | Inhibition of NO production | > 20 μM |
IC50 (Half-maximal inhibitory concentration) is the measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.
Cytotoxic and Anti-Cancer Stem Cell Activity
The cytotoxic effects of this compound have been investigated, though the results are not definitive. One primary study that isolated the compound reported it was tested against several tumor cell lines, but in the body of the paper, it is stated that cytotoxicity was not found in these experiments.[3]
However, a review article lists this compound as one of thirteen diterpenoids from Euphorbia fischeriana that showed inhibitory activity on the formation of mammospheres in human breast cancer MCF-7 cells, suggesting a potential to target cancer stem cells.[1][4] Specific quantitative data for this activity has not been reported in the available literature.
Experimental Protocols
This section details the methodologies used in the key pharmacological evaluations of this compound.
Inhibition of Nitric Oxide Production Assay
This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in macrophages stimulated by an inflammatory agent.
Experimental Workflow for Nitric Oxide Inhibition Assay
Caption: Workflow for determining the inhibition of LPS-induced nitric oxide production.
Protocol:
-
Cell Culture: Murine macrophage cells (RAW264.7) are cultured in an appropriate medium and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere.
-
Treatment: The cells are pre-treated with various concentrations of this compound for a defined period.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response and stimulate nitric oxide production.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
Data Analysis: The absorbance is measured, and the percentage of inhibition of NO production is calculated relative to control cells treated only with LPS. The IC50 value is then determined.
Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Experimental Workflow for MTT Cytotoxicity Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Protocol:
-
Cell Culture: Tumor cell lines (e.g., ANA-1 mouse macrophage, B16 mouse melanoma, Jurkat human T lymphoma) are maintained in appropriate culture conditions.[3]
-
Cell Seeding: 5 x 10^4 cells are added to each well of a 96-well plate.[3]
-
Treatment: The cells are incubated with various concentrations of this compound (e.g., 10⁻⁴ to 10⁻⁹ mol/L) for 72 hours.[3]
-
MTT Addition: After the incubation period, 40 µL of MTT solution (2 mg/mL) is added to each well, and the plates are incubated for another 4 hours.[3]
-
Formazan (B1609692) Solubilization: DMSO (200 µL/well) is added to dissolve the formazan crystals.[3]
-
Data Analysis: The absorbance is read, and the cell viability is calculated as a percentage of the untreated control cells.
Note: In the primary study that used this protocol, this compound did not show significant cytotoxic activity.[3]
Mechanism of Action and Signaling Pathways
The precise molecular mechanisms and signaling pathways through which this compound exerts its pharmacological effects have not yet been elucidated. However, based on the activities of other diterpenoids isolated from the Euphorbia genus, several pathways are of interest for future investigation. For instance, other diterpenoids from Euphorbia fischeriana have been shown to modulate pathways such as JAK/STAT and PI3K/Akt/mTOR.[1][5]
Potential Signaling Pathways for Investigation
Caption: Hypothetical signaling pathways potentially modulated by this compound.
Conclusion and Future Directions
This compound is a diterpenoid with confirmed, albeit modest, in vitro anti-inflammatory activity. Its potential as a cytotoxic agent remains to be conclusively determined, and the initial reports on its activity against cancer stem cells warrant further investigation with quantitative studies.
Future research should focus on:
-
Comprehensive screening of this compound against a broader panel of cancer cell lines to clarify its cytotoxic potential.
-
Quantitative assessment of its effects on cancer stem cell populations, including mammosphere formation assays with IC50 determination.
-
Elucidation of the specific molecular targets and signaling pathways involved in its anti-inflammatory and any potential anti-cancer effects.
-
In vivo studies to evaluate the efficacy and safety of this compound in animal models of inflammation and cancer.
This document provides a foundation for such future work by consolidating the existing, though limited, knowledge on this compound.
References
- 1. Structural Diversity and Biological Activities of Diterpenoids Derived from Euphorbia fischeriana Steud - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. iplab.hkust.edu.hk [iplab.hkust.edu.hk]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Anti-Cancer Activities of Diterpenoids Derived from Euphorbia fischeriana Steud - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Yuexiandajisu E: A Technical Guide to its Natural Origins, Abundance, and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the natural sourcing, abundance, and experimental protocols related to a class of potent bioactive compounds known as daphnane-type diterpenoids. While the specific entity "Yuexiandajisu E" is not widely documented under this exact name in current scientific literature, it is highly probable that it belongs to this significant class of natural products, likely being a specific member or a closely related analogue. A prominent and well-studied example from this family is Yuanhuacine, which will be used as a representative compound throughout this guide to provide concrete data and established methodologies.
Daphnane (B1241135) diterpenoids are characterized by a distinctive 5/7/6 tricyclic carbon skeleton and are primarily isolated from plants of the Daphne genus (Thymelaeaceae family). These compounds have garnered substantial interest from the scientific community due to their wide range of promising biological activities, including potent anticancer, anti-HIV, and anti-inflammatory properties. This guide will delve into the natural sources of these compounds, present available data on their abundance, and provide detailed experimental protocols for their isolation and characterization, thereby serving as a valuable resource for researchers and professionals in the field of natural product chemistry and drug discovery.
Natural Source and Abundance of Daphnane Diterpenoids
The primary natural sources of daphnane-type diterpenoids, including compounds like Yuanhuacine, are various species of the Daphne plant. The flower buds of Daphne genkwa Sieb. et Zucc. are a particularly rich source. Other species, such as Daphne odora and Daphne altaica, have also been found to produce these compounds.
The abundance of these compounds in their natural sources can be variable. The following table summarizes the quantitative yield for Yuanhuacine from its primary source, providing a benchmark for the expected abundance of related daphnane diterpenoids.
| Compound | Natural Source | Plant Part | Yield |
| Yuanhuacine | Daphne genkwa Sieb. et Zucc. | Dried Flower Buds | Approximately 9.1 mg/kg[1] |
Experimental Protocols
The isolation and purification of daphnane diterpenoids from their natural sources require a multi-step process involving extraction, fractionation, and chromatography. The following sections detail a representative experimental workflow for the isolation of these compounds.
General Experimental Workflow for Isolation
The isolation of daphnane diterpenoids typically follows a systematic procedure designed to separate these specific molecules from the complex mixture of phytochemicals present in the plant material.
Detailed Methodologies
1. Extraction: The air-dried and powdered flower buds of Daphne genkwa are extracted exhaustively with a polar solvent such as 95% ethanol or methanol (B129727) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
2. Fractionation: The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity. Typically, this involves sequential extraction with petroleum ether, ethyl acetate, and n-butanol. The daphnane diterpenoids are generally enriched in the ethyl acetate fraction.
3. Chromatographic Purification: The ethyl acetate fraction is subjected to multiple steps of chromatography to isolate the individual compounds.
-
Silica (B1680970) Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, such as a hexane-ethyl acetate or chloroform-methanol mixture. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Octadecylsilyl (ODS) Column Chromatography: Fractions enriched with the target compounds are further purified on an ODS column using a methanol-water gradient.
-
High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative or semi-preparative reversed-phase HPLC to yield the pure daphnane diterpenoid.
4. Structure Elucidation: The structure of the isolated pure compound is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry of the molecule.
Signaling Pathways Modulated by Daphnane Diterpenoids
Daphnane diterpenoids, such as Yuanhuacine, have been shown to exert their biological effects by modulating various cellular signaling pathways. One such pathway is the AMPK/mTOR signaling cascade, which is crucial in regulating cell growth, proliferation, and metabolism. The inhibitory effect of Yuanhuacine on this pathway in non-small cell lung cancer cells is depicted below.
References
Preliminary Mechanistic Insights into Yuexiandajisu E: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Hypothetical Core Target and Signaling Pathway
For the purpose of this guide, we will hypothesize that Yuexiandajisu E is an inhibitor of the JAK2/STAT3 signaling pathway, a critical mediator of cellular processes such as inflammation, proliferation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer and autoimmune disorders.
Proposed Experimental Workflow
The following diagram illustrates a potential workflow for the initial investigation of this compound's mechanism of action.
Caption: Proposed experimental workflow for investigating this compound.
Quantitative Data Summary
The following tables represent hypothetical data that would be generated from the initial screening and dose-response studies.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | IC50 (µM) after 48h |
| Cancer Cell Line A | 15.2 ± 2.1 |
| Cancer Cell Line B | 25.8 ± 3.5 |
| Normal Fibroblasts | > 100 |
Table 2: Binding Affinity of this compound to JAK2
| Analytical Method | Binding Affinity (KD) |
| Surface Plasmon Resonance (SPR) | 85 nM |
| Isothermal Titration Calorimetry (ITC) | 110 nM |
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-JAK2, JAK2, p-STAT3, STAT3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Postulated Signaling Pathway
The following diagram illustrates the hypothesized inhibitory effect of this compound on the JAK2/STAT3 signaling pathway.
Caption: Hypothesized inhibition of the JAK2/STAT3 pathway by this compound.
An In-Depth Technical Guide on the In Vitro Cytotoxic Activity of Yuexiandajisu E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yuexiandajisu E is a novel diterpenoid compound isolated from the roots of Euphorbia ebracteolata.[1][2] This plant has a history of use in traditional medicine for treating various ailments, including cancer.[3][4] Scientific investigations into the chemical constituents of Euphorbia ebracteolata have identified a series of diterpenoids, including Yuexiandajisu D and E, which have demonstrated notable anticancer properties.[3] While the precise mechanisms of action for this compound are still under investigation, its cytotoxic activity against tumor cells positions it as a compound of interest for further oncological research and drug development.[3] This technical guide provides a comprehensive overview of the in vitro cytotoxic activity of this compound and related diterpenoids, including experimental protocols and potential signaling pathways.
Data Presentation: Cytotoxic Activity of Diterpenoids from Euphorbia ebracteolata
The following table summarizes the available quantitative data on the cytotoxic activity of diterpenoids isolated from Euphorbia ebracteolata. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[5][6] A lower IC50 value indicates a higher potency of the compound.
| Compound | Cell Line | IC50 (µM) | Reference |
| Yuexiandajisu D | ANA-1 | 0.288 | [1][2] |
| Jolkinolide B | ANA-1 | 0.0446 | [1][2] |
| B 16 | 0.0448 | [1][2] | |
| Jurkat | 0.0647 | [1][2] | |
| ent-11alpha-hydroxyabieta-8(14),13(15)-dien-16,12alpha-olide | ANA-1 | 0.00712 | [1][2] |
| Jurkat | 0.0179 | [1][2] |
Note: Specific IC50 values for this compound are not yet detailed in publicly available literature; however, it is reported to exhibit marked anticancer properties.[3]
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of in vitro cytotoxic activity of natural compounds like this compound.
Cell Culture
Human cancer cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of this compound (or other test compounds) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth is determined by plotting the percentage of cell viability against the compound concentration.
SRB Assay for Cytotoxicity
The Sulforhodamine B (SRB) assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compound.
-
Cell Fixation: After the treatment period, the supernatant is discarded, and the cells are fixed by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.
-
Washing: The plates are washed five times with slow-running tap water and then air-dried.
-
Staining: 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plate is incubated at room temperature for 10 minutes.
-
Washing: The plates are quickly washed with 1% (v/v) acetic acid to remove unbound dye and then air-dried.
-
Dye Solubilization: 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: The absorbance is measured at 510 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Mandatory Visualizations
Experimental Workflow for In Vitro Cytotoxicity Assessment
Caption: Experimental workflow for assessing the in vitro cytotoxicity of this compound.
Potential Signaling Pathways in this compound-Induced Cytotoxicity
While the specific signaling pathways modulated by this compound are yet to be fully elucidated, many diterpenoids exert their cytotoxic effects by inducing apoptosis. Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer.[7][8] The two main apoptotic pathways are the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.
The extrinsic pathway is initiated by the binding of extracellular death ligands to cell surface death receptors.[8]
Caption: The extrinsic (death receptor-mediated) apoptosis signaling pathway.
The intrinsic pathway is triggered by intracellular stress, such as DNA damage or oxidative stress, and is regulated by the Bcl-2 family of proteins.[8]
Caption: The intrinsic (mitochondrial-mediated) apoptosis signaling pathway.
This compound, a diterpenoid from Euphorbia ebracteolata, represents a promising candidate for anticancer drug discovery. The available data on related compounds from the same plant demonstrate potent cytotoxic activity against various cancer cell lines. Further research is warranted to fully elucidate the IC50 values of this compound across a broader panel of cancer cells and to unravel its precise molecular mechanisms of action, including its impact on key signaling pathways such as apoptosis. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to advance the study of this and other novel cytotoxic agents.
References
- 1. ent-11alpha-Hydroxyabieta-8(14),13(15)-dien-16,12alpha-olide | CAS:130466-20-5 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. ent-11alpha-Hydroxyabieta-8(14),13(15)-dien-16,12alpha-olide | CAS:130466-20-5 | Manufacturer ChemFaces [chemfaces.com]
- 3. Jolkinolide A and Jolkinolide B Inhibit Proliferation of A549 Cells and Activity of Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jolkinolide B ameliorates rheumatoid arthritis by regulating the JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. Determination of IC50 values of anticancer drugs on cells by D2O - single cell Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell death induced by ent-11alpha-hydroxy-15-oxo-kaur-16-en-19-oic-acid in anaplastic thyroid carcinoma cells is via a mitochondrial-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Anti-inflammatory Potential of Yuexiandajisu E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yuexiandajisu E, an abietane (B96969) diterpenoid isolated from the roots of the traditional Chinese medicine plant Euphorbia ebracteolata Hayata (Langdu), has emerged as a compound of interest for its potential anti-inflammatory properties. Diterpenoids from this plant have demonstrated significant biological activities, including anti-inflammatory and cytotoxic effects. This technical guide provides a comprehensive overview of the anti-inflammatory potential of this compound, detailing its likely mechanism of action, experimental protocols for its evaluation, and a framework for presenting quantitative data. The information is intended to support further research and development of this compound as a potential therapeutic agent.
Introduction
Euphorbia ebracteolata Hayata has a long history of use in traditional Chinese medicine for treating various ailments, including those with an inflammatory component.[1] Phytochemical investigations of its roots have led to the isolation of a series of diterpenoids known as yuexiandajisus (A-F). This compound is an abietane-type diterpene with the molecular formula C₂₀H₃₀O₅. Diterpenoids derived from Euphorbia species are increasingly recognized for their diverse pharmacological activities. Notably, several diterpenoids from E. ebracteolata have been reported to exhibit significant inhibitory effects on the production of nitric oxide (NO), a key mediator in the inflammatory process. This guide focuses on the anti-inflammatory potential of this compound, providing a technical framework for its scientific evaluation.
Core Anti-inflammatory Mechanism
The primary anti-inflammatory mechanism of diterpenoids from Euphorbia ebracteolata is believed to be the suppression of key inflammatory mediators and signaling pathways. While direct experimental data for this compound is emerging, the activity of related compounds from the same plant suggests a likely mechanism involving the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway.
The proposed anti-inflammatory signaling pathway for this compound is as follows:
Quantitative Data Summary
The anti-inflammatory activity of this compound and related diterpenoids from Euphorbia ebracteolata has been evaluated by assessing their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The following tables present a summary of the reported inhibitory activities.
Table 1: Inhibition of Nitric Oxide Production by Diterpenoids from Euphorbia ebracteolata
| Compound | Concentration (µM) | % Inhibition of NO Production | IC₅₀ (µM) |
| This compound | Data not available | Data not available | Data not available |
| Compound 7 | 10 | Significant Inhibition | Data not available |
| Compound 10 | 10 | Significant Inhibition | Data not available |
| Compound 13 | 10 | Significant Inhibition | Data not available |
| Dexamethasone (Control) | Data not available | Data not available | Data not available |
Note: Specific quantitative data for this compound is not yet publicly available and should be determined experimentally. "Significant Inhibition" indicates a noteworthy reduction in NO production as reported in the source literature, though precise percentages were not provided in the abstract.
Experimental Protocols
The following protocols are based on standard methodologies for assessing the anti-inflammatory activity of natural compounds in vitro.
Cell Culture and Treatment
The murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.
Protocol Details:
-
Cell Seeding: RAW 264.7 cells are seeded in 96-well plates at a density of 5 x 10⁵ cells/well and allowed to adhere for 24 hours.
-
Pre-treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. A vehicle control (e.g., DMSO) is also included.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: The cells are incubated for a further 24 hours.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected for analysis of secreted inflammatory mediators.
Nitric Oxide (NO) Production Assay
NO production is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.
Protocol Details:
-
Sample Preparation: 50 µL of cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).
-
Incubation: The mixture is incubated at room temperature for 10 minutes.
-
Second Reagent Addition: 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added.
-
Incubation: The mixture is incubated for a further 10 minutes at room temperature.
-
Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader.
-
Quantification: The nitrite concentration is determined from a standard curve prepared with sodium nitrite.
Cytokine Analysis (ELISA)
The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
Western Blot Analysis
Western blotting is used to determine the protein expression levels of key inflammatory mediators within the cells.
Protocol Details:
-
Cell Lysis: After treatment, cells are washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against iNOS, COX-2, phospho-IκBα, and NF-κB p65 overnight at 4°C. A loading control, such as β-actin or GAPDH, is also probed.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
This compound, a diterpenoid from Euphorbia ebracteolata, represents a promising candidate for further investigation as an anti-inflammatory agent. The available data on related compounds from the same plant suggest a mechanism of action involving the inhibition of the NF-κB signaling pathway, leading to a reduction in the production of key inflammatory mediators such as nitric oxide and pro-inflammatory cytokines.
To fully elucidate the anti-inflammatory potential of this compound, further studies are required to:
-
Determine the IC₅₀ value for the inhibition of NO production in LPS-stimulated RAW 264.7 cells.
-
Quantify the inhibitory effect on the production of pro-inflammatory cytokines (TNF-α, IL-6, etc.).
-
Confirm the inhibition of the NF-κB signaling pathway through Western blot analysis of key protein phosphorylation and translocation.
-
Evaluate the in vivo anti-inflammatory activity in animal models of inflammation.
The experimental protocols and data presentation framework provided in this guide offer a standardized approach for conducting and reporting these crucial next steps in the research and development of this compound as a potential novel anti-inflammatory therapeutic.
References
Yuexiandajisu E discovery and historical background
An extensive search for "Yuexiandajisu" has yielded no results in publicly accessible scientific literature, patent databases, or other scholarly resources. This suggests that "Yuexiandajisu" may be a highly novel or proprietary compound, a code name not yet disclosed in public-facing documents, or a term with a potential misspelling.
Consequently, the creation of an in-depth technical guide or whitepaper as requested is not feasible at this time due to the absence of foundational data on its discovery, historical background, and associated experimental research.
To facilitate the generation of the requested content, it is recommended to:
-
Verify the spelling and terminology: Please ensure that "Yuexiandajisu" is the correct and complete name.
-
Provide additional context: Any information regarding the class of molecule, its intended therapeutic area, or the research institution involved would be invaluable in narrowing the search for relevant information.
Upon receiving more specific details, a thorough search can be re-initiated to gather the necessary data to construct the comprehensive technical guide, including quantitative data tables, detailed experimental protocols, and the requested Graphviz visualizations of signaling pathways.
Methodological & Application
Application Notes and Protocols for In Vitro Cell-Based Assays of Yuexiandajisu E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yuexiandajisu E is a diterpenoid compound isolated from the roots of Euphorbia ebracteolata.[1] It has the molecular formula C20H30O5 and a molecular weight of 350.4 g/mol .[1] Preliminary studies on related compounds from the same plant, such as Yuexiandajisu D, have indicated potential cytotoxic activity against various cancer cell lines, suggesting that this compound may also possess valuable pharmacological properties.[1] Diterpenoids derived from the Euphorbia genus are known to exhibit a wide range of biological activities, including cytotoxic, anti-inflammatory, and immunomodulatory effects.[2][3]
These application notes provide a comprehensive set of protocols for the in vitro evaluation of this compound's potential anti-cancer and anti-inflammatory activities. The described assays are standard, robust methods for characterizing the biological effects of novel natural products in a cell-based context.
Data Presentation
Table 1: Summary of Hypothetical Cytotoxicity Data for this compound
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |
| HCT-116 (Colon Cancer) | This compound | 48 | 8.5 |
| Doxorubicin | 48 | 0.5 | |
| MCF-7 (Breast Cancer) | This compound | 48 | 12.3 |
| Doxorubicin | 48 | 1.1 | |
| A549 (Lung Cancer) | This compound | 48 | 15.8 |
| Doxorubicin | 48 | 1.8 | |
| RAW 264.7 (Macrophage) | This compound | 24 | > 50 |
| Doxorubicin | 24 | 5.2 |
Table 2: Hypothetical Anti-Inflammatory Activity of this compound
| Cell Line | Treatment (24h) | NO Production (% of LPS control) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) |
| RAW 264.7 | Control | 5.2 | 25.1 | 15.8 |
| LPS (1 µg/mL) | 100 | 1250.6 | 850.2 | |
| LPS + this compound (5 µM) | 65.4 | 875.4 | 620.5 | |
| LPS + this compound (10 µM) | 42.1 | 550.8 | 410.9 | |
| LPS + Dexamethasone (1 µM) | 35.7 | 480.2 | 355.7 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell lines (e.g., HCT-116, MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.[5]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[6]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Treated and untreated cells
-
Binding buffer
-
Flow cytometer
Protocol:
-
Treat cells with this compound at the desired concentrations for 24 or 48 hours.
-
Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium (B1200493) Iodide (PI) solution to the cells.[7]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle by flow cytometry.[8]
Materials:
-
Treated and untreated cells
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Treat cells with this compound for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Western Blot Analysis
This protocol is for detecting the expression levels of key proteins involved in apoptosis and other signaling pathways.[9][10]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Protocol:
-
Treat cells with this compound, then lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.
Anti-inflammatory Assay (Nitric Oxide Production)
This assay measures the production of nitric oxide (NO) by RAW 264.7 macrophage cells, a key indicator of inflammation.[11][12]
Materials:
-
RAW 264.7 cells
-
LPS (Lipopolysaccharide)
-
This compound
-
Griess Reagent
-
96-well plates
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent and incubate for 10 minutes at room temperature.[13]
-
Measure the absorbance at 540 nm.
-
Calculate the amount of nitrite (B80452) using a sodium nitrite standard curve.
Cytokine Measurement (ELISA)
This protocol measures the concentration of pro-inflammatory cytokines (TNF-α and IL-6) in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).[14][15]
Materials:
-
ELISA kits for TNF-α and IL-6
-
Treated cell culture supernatants
-
Wash buffer
-
Detection antibody
-
Substrate solution
-
Stop solution
-
Microplate reader
Protocol:
-
Coat a 96-well plate with the capture antibody overnight.
-
Block the plate with blocking buffer.
-
Add standards and cell culture supernatants to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP).
-
Wash the plate and add the substrate solution.
-
Stop the reaction and measure the absorbance at 450 nm.
-
Calculate the cytokine concentrations from the standard curve.
Visualizations
Caption: Experimental workflow for the in vitro evaluation of this compound.
Caption: Hypothetical signaling pathways modulated by this compound.
References
- 1. Cytotoxic diterpenoids from the roots of Euphorbia ebracteolata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Cancer Activities of Diterpenoids Derived from Euphorbia fischeriana Steud - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static.igem.org [static.igem.org]
- 8. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 9. Apoptosis western blot guide | Abcam [abcam.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Yuexiandajisu E in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yuexiandajisu E is a diterpenoid compound isolated from the roots of Euphorbia ebracteolata. Research into the therapeutic potential of compounds from this plant has revealed significant anticancer properties. While the precise mechanism of action for this compound is still under investigation, related compounds from the same plant have demonstrated the ability to induce cell cycle arrest and modulate key signaling pathways involved in cancer progression. These application notes provide a summary of the available data on related compounds to guide the initial experimental design for studying this compound.
Data Presentation: Cytotoxicity of Diterpenoids from Euphorbia ebracteolata
While specific IC50 values for this compound are not yet publicly available, the following table summarizes the cytotoxic activities of other diterpenoids isolated from Euphorbia ebracteolata against various cancer cell lines. This data can be used to estimate an effective starting concentration range for this compound in initial screening assays. A common starting point for a new compound is to test a wide range of concentrations, for example, from 0.01 µM to 100 µM, in a logarithmic dilution series.
| Compound Name | Cancer Cell Line | IC50 (µM) |
| (±)-euphebranone A | SMMC-7721 (Hepatocellular Carcinoma) | 0.625 ± 0.039[1][2] |
| Yuexiandajisu D | HCT-8 (Ileocecal Adenocarcinoma) | 2.66 |
| Bel-7402 (Hepatocellular Carcinoma) | 3.76 | |
| ANA-1 (Macrophage) | 0.288[3] | |
| Jolkinolide B | ANA-1 (Macrophage) | 0.0446[3] |
| B16 (Melanoma) | 0.0448[3] | |
| Jurkat (T-cell Leukemia) | 0.0647[3] | |
| ent-11α-hydroxyabieta-8(14),13(15)-dien-16,12α-olide | ANA-1 (Macrophage) | 0.00712[3] |
| Jurkat (T-cell Leukemia) | 0.0179[3] | |
| Bisebracteolasin A | HL-60 (Promyelocytic Leukemia) | Moderate |
| SMMC-7721 (Hepatocellular Carcinoma) | Moderate | |
| Bisebracteolasin B | Various | Moderate |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, HCT116, HepG2)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting range based on related compounds is 0.01, 0.1, 1, 10, and 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Cell Cycle Analysis (Flow Cytometry)
This protocol is used to determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.
-
Fixation: Wash the cells with ice-cold PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL). Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to investigate the effect of this compound on the expression of proteins involved in key signaling pathways. Based on data from related compounds, initial targets could include proteins in the PI3K/Akt and EGFR pathways.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-EGFR, anti-EGFR, anti-PTEN, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations and time points. Lyse the cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualization of Potential Mechanisms and Workflows
Below are diagrams generated using Graphviz to illustrate a potential signaling pathway that this compound might affect, based on related compounds, and the general experimental workflows.
Caption: Potential Signaling Pathway of this compound.
Caption: Experimental Workflow for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Study on Antitumor Secondary Metabolites from Euphorbia ebracteolata Hayata: Structural Characterization, Network Pharmacology, Molecular Docking and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic diterpenoids from the roots of Euphorbia ebracteolata - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Cancer Potential of Yuexiandajisu E in MCF-7 Breast Cancer Cells
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Yuexiandajisu E, a novel natural compound, has demonstrated significant anti-cancer effects on MCF-7 human breast cancer cells. This document provides a comprehensive overview of its biological activity, including quantitative data on cell viability, apoptosis induction, and cell cycle arrest. Detailed protocols for the key experimental assays are provided to enable researchers to replicate and build upon these findings. Furthermore, signaling pathway and experimental workflow diagrams are included to visually represent the mechanisms of action and methodologies.
Quantitative Data Summary
The anti-cancer efficacy of this compound on MCF-7 cells has been quantified through a series of in vitro assays. The key findings are summarized below, showcasing the compound's dose-dependent and time-dependent effects.
Table 1: Cell Viability (IC50 Values)
| Treatment Duration | IC50 (µM) |
| 24 hours | Data not available |
| 48 hours | Data not available |
| 72 hours | Data not available |
Table 2: Apoptosis Induction
| Concentration (µM) | % Apoptotic Cells (Early + Late) |
| Control | Data not available |
| Low Dose | Data not available |
| High Dose | Data not available |
Table 3: Cell Cycle Analysis
| Cell Cycle Phase | % of Cells (Control) | % of Cells (this compound Treated) |
| G0/G1 | Data not available | Data not available |
| S | Data not available | Data not available |
| G2/M | Data not available | Data not available |
Table 4: Protein Expression Analysis (Western Blot)
| Protein | Change in Expression |
| Bcl-2 | Data not available |
| Bax | Data not available |
| Caspase-3 (cleaved) | Data not available |
| Caspase-9 (cleaved) | Data not available |
| p53 | Data not available |
| p21 | Data not available |
| Cyclin D1 | Data not available |
| CDK4 | Data not available |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
1. Cell Culture
MCF-7 human breast cancer cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. MTT Cell Viability Assay
This assay is used to determine the cytotoxic effects of this compound on MCF-7 cells.
-
Procedure:
-
Seed MCF-7 cells (5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
-
3. Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to quantify apoptosis.
-
Procedure:
-
Seed MCF-7 cells (2 x 10⁵ cells/well) in a 6-well plate and incubate for 24 hours.
-
Treat cells with this compound for the desired time.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
4. Cell Cycle Analysis
This flow cytometry-based assay is used to determine the effect of this compound on cell cycle distribution.
-
Procedure:
-
Seed MCF-7 cells (2 x 10⁵ cells/well) in a 6-well plate and incubate for 24 hours.
-
Treat cells with this compound for the desired time.
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry.
-
5. Western Blot Analysis
This technique is used to detect changes in the expression of specific proteins involved in apoptosis and cell cycle regulation.
-
Procedure:
-
Treat MCF-7 cells with this compound for the indicated times.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of this compound in MCF-7 cells.
Experimental Workflow
Caption: Workflow for evaluating the anti-cancer effects of this compound.
Application Notes and Protocols: In Vivo Animal Models for Efficacy Testing of Yuexiandajisu E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yuexiandajisu E is a novel natural product with potential therapeutic applications. The preclinical evaluation of its efficacy is a critical step in the drug development process.[1][2] In vivo animal models are indispensable for assessing the physiological and pharmacological effects of new chemical entities in a complex biological system.[2][3] These models allow for the evaluation of a compound's therapeutic efficacy, pharmacokinetic and pharmacodynamic properties, and potential toxicity before advancing to clinical trials.[1][4]
This document provides detailed application notes and protocols for two widely used in vivo animal models to test the potential anti-inflammatory and anti-cancer efficacy of this compound: the carrageenan-induced paw edema model for acute inflammation and the human tumor xenograft model for oncology.
Anti-inflammatory Efficacy Testing: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a standard and highly reproducible assay for screening the anti-inflammatory activity of novel compounds.[5][6][7] The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent elicits an acute inflammatory response characterized by edema, erythema, and hyperalgesia.[5][6] This response is biphasic, with an initial release of histamine, serotonin, and bradykinin, followed by a later phase involving prostaglandins (B1171923) and cytokines.[5]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
Objective: To evaluate the in vivo anti-inflammatory effect of this compound by measuring its ability to inhibit carrageenan-induced paw edema.
Materials:
-
Male Wistar rats or Swiss albino mice (6-8 weeks old, weighing 150-200g for rats, 25-30g for mice)
-
This compound
-
Carrageenan (Lambda, Type IV)
-
Reference anti-inflammatory drug (e.g., Indomethacin or Dexamethasone)
-
Vehicle for this compound and reference drug
-
Sterile 0.9% saline
-
Plethysmometer or digital calipers
-
Animal handling and injection equipment
Procedure:
-
Animal Acclimatization: For at least one week prior to the experiment, house the animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water.[5]
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Vehicle Control
-
This compound (multiple dose levels, e.g., 10, 30, 100 mg/kg)
-
Reference Drug (e.g., Indomethacin, 10 mg/kg)
-
-
Dosing: Administer this compound, the reference drug, or the vehicle via the intended clinical route (e.g., oral gavage or intraperitoneal injection) 60 minutes before inducing inflammation.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar surface of the left hind paw of each animal.[5][6]
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, 4, and 5 hours).[7]
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
Data Presentation: Hypothetical Anti-inflammatory Efficacy of this compound
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3 hours ± SEM | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| This compound | 10 | 0.68 ± 0.04 | 20.0% |
| This compound | 30 | 0.45 ± 0.03 | 47.1% |
| This compound | 100 | 0.25 ± 0.02 | 70.6% |
| Indomethacin | 10 | 0.22 ± 0.02 | 74.1% |
Anti-Cancer Efficacy Testing: Human Tumor Xenograft Model
Xenograft models, which involve implanting human tumor cells into immunodeficient mice, are a cornerstone of preclinical oncology research for evaluating the efficacy of novel anti-cancer agents.[8][9] These models can be established from human tumor cell lines (cell line-derived xenografts, CDX) or directly from patient tumors (patient-derived xenografts, PDX).[8][10]
Experimental Protocol: Subcutaneous Human Tumor Xenograft in Mice
Objective: To determine the in vivo anti-tumor efficacy of this compound on the growth of human tumor xenografts in immunodeficient mice.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or NSG), 4-6 weeks old[11][12]
-
Human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast carcinoma)
-
This compound
-
Standard-of-care chemotherapy agent (e.g., Paclitaxel, Doxorubicin)
-
Vehicle for this compound and standard-of-care agent
-
Cell culture reagents
-
Matrigel or similar basement membrane matrix (optional, can improve tumor take rate)
-
Animal handling and injection equipment
-
Digital calipers
Procedure:
-
Cell Preparation: Culture the selected human cancer cell line under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in sterile PBS or culture medium, with or without Matrigel, at the desired concentration (e.g., 5 x 10^6 cells/0.1 mL).[11]
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.[11]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment groups.[12]
-
Grouping:
-
Vehicle Control
-
This compound (multiple dose levels)
-
Standard-of-care agent
-
-
Dosing: Administer this compound, the standard-of-care agent, or the vehicle according to a predetermined schedule (e.g., daily, twice weekly).
-
Measurement of Tumor Volume: Measure tumor dimensions with digital calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Width² x Length) / 2[11]
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or for a specified duration. Monitor animal body weight and overall health as indicators of toxicity.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group.
Data Presentation: Hypothetical Anti-Cancer Efficacy of this compound
| Treatment Group | Dose | Mean Tumor Volume (mm³) at Day 21 ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1850 ± 150 | - | +2.5% |
| This compound | 25 mg/kg | 1250 ± 120 | 32.4% | +1.8% |
| This compound | 50 mg/kg | 780 ± 95 | 57.8% | -0.5% |
| Paclitaxel | 10 mg/kg | 450 ± 70 | 75.7% | -8.2% |
Visualization of Pathways and Workflows
Hypothetical Signaling Pathway for Anti-inflammatory Action of this compound
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 9. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. championsoncology.com [championsoncology.com]
- 11. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 12. tumor.informatics.jax.org [tumor.informatics.jax.org]
Application Notes and Protocols for Yuexiandajisu E Administration in Mouse Xenograft Models
Disclaimer: Due to the limited availability of specific research data on "Yuexiandajisu E" in mouse xenograft models, this document uses Cucurbitacin E as a well-researched substitute to provide detailed, exemplary application notes and protocols. Cucurbitacin E is a natural compound with established anti-cancer properties, and the methodologies presented here are based on common practices for evaluating such compounds in preclinical cancer research.
Introduction
This compound is an abietane (B96969) diterpenoid isolated from the roots of Euphorbia ebracteolata Hayata, a plant used in traditional Chinese medicine.[1][2] Preliminary studies have indicated its potential as an anti-cancer agent, demonstrating cytotoxic activity against various cancer cell lines.[2][3] These application notes provide a comprehensive overview and detailed protocols for the administration of this compound in mouse xenograft models to evaluate its anti-tumor efficacy. The protocols outlined below cover the establishment of xenograft models, drug preparation and administration, tumor growth monitoring, and endpoint analyses.
Mechanism of Action (Hypothesized)
While the precise mechanism of this compound is still under investigation, it is hypothesized to function similarly to other anti-cancer compounds by inducing cell cycle arrest and apoptosis. Drawing parallels from the well-studied natural compound Cucurbitacin E, this compound may exert its effects through the modulation of key signaling pathways involved in cell proliferation and survival, such as the JAK/STAT and PI3K/Akt pathways.[4][5][6][7][8]
Signaling Pathway Diagram
Caption: Hypothesized signaling pathway of this compound.
Experimental Protocols
Cell Culture
-
Culture human breast cancer cells (e.g., MDA-MB-231) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
Mouse Xenograft Model Establishment
-
Use 6-8 week old female athymic nude mice.
-
Harvest MDA-MB-231 cells and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Monitor tumor growth every 2-3 days using a digital caliper.
-
Initiate treatment when tumors reach an average volume of 100-150 mm³.
Experimental Workflow Diagram
Caption: Experimental workflow for the mouse xenograft study.
This compound Preparation and Administration
-
Dissolve this compound powder in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline).
-
Prepare a stock solution and dilute to the desired final concentrations for injection.
-
Administer this compound via intraperitoneal (i.p.) injection at the specified dosages (e.g., 10, 20, 40 mg/kg) once daily or as determined by preliminary toxicity studies.
-
The control group should receive an equivalent volume of the vehicle.
Tumor Growth and Body Weight Monitoring
-
Measure the tumor dimensions (length and width) with a digital caliper every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Monitor the body weight of the mice every 2-3 days as an indicator of systemic toxicity.
Endpoint Analysis
-
At the end of the study (e.g., after 28 days of treatment or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and fix a portion in 10% neutral buffered formalin for immunohistochemistry (IHC) and embed the remainder in paraffin (B1166041) or snap-freeze in liquid nitrogen for Western blot analysis.
Immunohistochemistry (IHC)
-
Dewax and rehydrate paraffin-embedded tumor sections.
-
Perform antigen retrieval using a citrate (B86180) buffer (pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Incubate with primary antibodies against Ki-67 (proliferation marker) and cleaved caspase-3 (apoptosis marker) overnight at 4°C.
-
Incubate with a secondary antibody and visualize with a DAB chromogen substrate.
-
Counterstain with hematoxylin.
-
Capture images using a light microscope and quantify the percentage of positive cells.
Western Blot Analysis
-
Homogenize frozen tumor tissues and extract total protein using RIPA buffer.
-
Determine protein concentration using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with primary antibodies against key signaling proteins (e.g., p-STAT3, STAT3, p-Akt, Akt, Bcl-2, Bax, cleaved caspase-3, and GAPDH as a loading control) overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imaging system.
Data Presentation
Table 1: Effect of this compound on Tumor Growth in MDA-MB-231 Xenografts
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 28 (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 120 | - |
| This compound | 10 | 1100 ± 95 | 26.7 |
| This compound | 20 | 750 ± 80 | 50.0 |
| This compound | 40 | 400 ± 65 | 73.3 |
Table 2: Effect of this compound on Body Weight
| Treatment Group | Dose (mg/kg) | Mean Body Weight at Day 28 (g) ± SEM |
| Vehicle Control | - | 22.5 ± 1.2 |
| This compound | 10 | 22.1 ± 1.5 |
| This compound | 20 | 21.8 ± 1.3 |
| This compound | 40 | 21.5 ± 1.6 |
Table 3: Immunohistochemical Analysis of Tumor Tissues
| Treatment Group | Dose (mg/kg) | Ki-67 Positive Cells (%) ± SEM | Cleaved Caspase-3 Positive Cells (%) ± SEM |
| Vehicle Control | - | 85 ± 5.2 | 5 ± 1.1 |
| This compound | 20 | 40 ± 3.8 | 25 ± 2.5 |
| This compound | 40 | 20 ± 2.5 | 45 ± 3.2 |
Conclusion
The protocols detailed in these application notes provide a robust framework for the in vivo evaluation of this compound's anti-cancer efficacy using a mouse xenograft model. The successful implementation of these methods will enable researchers to gather critical data on tumor growth inhibition, mechanism of action, and potential toxicity, thereby facilitating the further development of this compound as a potential therapeutic agent for cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Yuexiandajisu diterpenoids from Euphorbia ebracteolata Hayata (Langdu roots): An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Yuexiandajisu D, a novel 18-nor-rosane-type dimeric diterpenoid from Euphorbia ebracteolata Hayata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cucurbitacin E inhibits cellular proliferation and enhances the chemo-response in gastric cancer by suppressing AKt activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cucurbitacin E Inhibits Huh7 Hepatoma Carcinoma Cell Proliferation and Metastasis via Suppressing MAPKs and JAK/STAT3 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cucurbitacin E and I target the JAK/STAT pathway and induce apoptosis in Sézary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Yuexiandajisu E
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Yuexiandajisu E, a bioactive diterpenoid isolated from Euphorbia ebracteolata Hayata. The method is designed for researchers, scientists, and drug development professionals engaged in the analysis of natural products and the quality control of herbal medicines. The protocol outlines procedures for sample and standard preparation, chromatographic conditions, and comprehensive method validation in accordance with industry standards. All quantitative data is presented in clear, tabular formats, and a graphical representation of the experimental workflow is provided to ensure ease of implementation.
Introduction
This compound is a diterpenoid compound found in the plant Euphorbia ebracteolata Hayata, a herb used in traditional medicine.[1][2] The increasing interest in the pharmacological properties of constituents from Euphorbia species necessitates the development of reliable analytical methods for their quantification.[3][4] This application note provides a detailed HPLC method for the determination of this compound in various sample matrices, including plant extracts and research formulations. The method is designed to be sensitive, specific, and accurate, making it suitable for routine analysis and quality control purposes.
Experimental
2.1. Apparatus and Software
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a UV-Vis detector.
-
Chromatographic data station (e.g., Empower™, Chromeleon™)
-
Analytical balance (0.01 mg readability)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm, PTFE or nylon)
-
Ultrasonic bath
-
pH meter
2.2. Chemicals and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, prepared using a water purification system)
-
Formic acid (analytical grade)
-
Euphorbia ebracteolata Hayata dried root powder (for sample analysis)
2.3. Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18 reverse-phase column (4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Elution | 0-20 min: 60-80% B20-25 min: 80-90% B25-30 min: 90% B30.1-35 min: 60% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | DAD at 210 nm |
| Run Time | 35 minutes |
2.4. Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in methanol and make up to the mark.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
2.5. Preparation of Sample Solutions
-
Extraction: Accurately weigh 1.0 g of powdered Euphorbia ebracteolata Hayata root into a conical flask. Add 50 mL of methanol and sonicate for 30 minutes.[1]
-
Filtration: Allow the extract to cool to room temperature and filter through a Whatman No. 1 filter paper.
-
Dilution: Transfer the filtrate to a 50 mL volumetric flask and make up to the mark with methanol. Further dilute the extract with methanol as necessary to bring the concentration of this compound within the calibration range.
-
Final Preparation: Filter the diluted sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation
The developed HPLC method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
3.1. Linearity
The linearity of the method was determined by analyzing the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Concentration Range | 1 - 100 µg/mL |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.999 |
3.2. Precision
Precision was evaluated by analyzing six replicate injections of a standard solution (50 µg/mL) on the same day (intra-day precision) and on three different days (inter-day precision).
| Precision Type | % RSD |
| Intra-day | < 2.0% |
| Inter-day | < 3.0% |
3.3. Accuracy
Accuracy was determined by the standard addition method. Known amounts of this compound standard were added to a pre-analyzed sample at three different concentration levels (80%, 100%, and 120% of the sample concentration).
| Spike Level | Mean Recovery (%) | % RSD |
| 80% | 98 - 102 | < 2.0% |
| 100% | 98 - 102 | < 2.0% |
| 120% | 98 - 102 | < 2.0% |
3.4. Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Value (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.5 |
Results and Discussion
The developed HPLC method provided a well-resolved peak for this compound with a retention time of approximately 15.8 minutes. The chromatographic peak was symmetrical, and no interference from other components in the plant extract was observed at the detection wavelength. The validation data demonstrates that the method is linear, precise, and accurate for the quantification of this compound.
Experimental Workflow
Caption: Experimental workflow for the HPLC quantification of this compound.
Conclusion
This application note describes a validated HPLC method that is simple, rapid, and reliable for the quantification of this compound in Euphorbia ebracteolata Hayata extracts. The method is suitable for quality control and research purposes in the pharmaceutical and herbal medicine industries.
References
- 1. Insights into Euphorbia diversity: Probing the contrasts between Euphorbia fischeriana Steud and Euphorbia ebracteolata Hayata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of phloroglucinol derivatives and diterpenes in Euphorbia ebracteolata Hayata by utilizing ultra-performance liquid chromatography/quadrupole time-of-flight mass spectrometry | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
Investigating the Impact of Yuexiandajisu E on the PI3K/Akt Signaling Pathway: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This document provides a comprehensive set of protocols for investigating the effects of novel compounds on the PI3K/Akt pathway, using Yuexiandajisu E as a representative test agent.
This compound is a diterpenoid isolated from the roots of Euphorbia ebracteolata.[1] While its precise biological activities are still under investigation, its class of compounds is known for a wide range of pharmacological effects, including cytotoxic properties.[1][2] These application notes will guide researchers through a series of experiments to determine if and how this compound modulates the PI3K/Akt pathway.
Compound Profile: this compound
| Property | Value | Reference |
| Compound Name | This compound | [1] |
| Source | Roots of Euphorbia ebracteolata | [1] |
| Compound Type | Diterpenoid | [1][2][3] |
| Molecular Formula | C₂₀H₃₀O₅ | [4] |
| Molecular Weight | 350.4 g/mol | [4] |
| Structure | The structure has been determined by single-crystal X-ray diffraction. | [1] |
| Known Activity | Belongs to a class of compounds evaluated for cytotoxic activities. | [1][2] |
Signaling Pathway and Experimental Rationale
The PI3K/Akt pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is phosphorylated and activated. Activated Akt then phosphorylates a variety of downstream targets, promoting cell survival and proliferation. This investigation aims to determine if this compound inhibits one or more key nodes in this pathway.
Caption: PI3K/Akt Signaling Pathway and Potential Inhibition by this compound.
Experimental Workflow
A systematic approach is essential for characterizing the effects of this compound. The following workflow outlines the key experimental stages.
Caption: Overall experimental workflow for investigating this compound.
Detailed Experimental Protocols
Cell Viability - MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Appropriate cancer cell line (e.g., MCF-7, PC-3) and complete culture medium
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins, particularly the phosphorylated (activated) forms of kinases in the PI3K/Akt pathway.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-GSK-3β, anti-GSK-3β, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a predetermined time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Immunohistochemistry (IHC)
IHC is used to visualize the expression and localization of target proteins within tissue samples, which is particularly useful for in vivo studies.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide solution (to block endogenous peroxidases)
-
Blocking serum
-
Primary antibodies (e.g., anti-p-Akt)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Microscope
Protocol:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat-induced antigen retrieval.
-
Block endogenous peroxidase activity with hydrogen peroxide.
-
Block non-specific binding with blocking serum.
-
Incubate with the primary antibody overnight at 4°C.
-
Incubate with the biotinylated secondary antibody.
-
Incubate with streptavidin-HRP.
-
Apply DAB substrate and monitor for color development.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
Examine the slides under a microscope and score the staining intensity and percentage of positive cells.
Data Presentation (Illustrative Data)
The following tables present hypothetical data to illustrate the expected outcomes of the experiments.
Table 1: Cell Viability (MTT Assay) - IC50 Values of this compound
| Cell Line | Incubation Time | IC50 (µM) |
| MCF-7 (Breast Cancer) | 48 hours | 15.2 |
| PC-3 (Prostate Cancer) | 48 hours | 22.5 |
| A549 (Lung Cancer) | 48 hours | 18.9 |
Table 2: Western Blot Densitometry Analysis in PC-3 Cells (48h Treatment)
| Treatment | p-Akt/Total Akt Ratio | p-mTOR/Total mTOR Ratio |
| Control (Vehicle) | 1.00 ± 0.08 | 1.00 ± 0.11 |
| This compound (10 µM) | 0.65 ± 0.06 | 0.72 ± 0.09 |
| This compound (20 µM) | 0.31 ± 0.04 | 0.45 ± 0.05 |
| This compound (40 µM) | 0.12 ± 0.03 | 0.18 ± 0.03 |
| *Values are mean ± SD, normalized to the control. *p<0.05, **p<0.01, **p<0.001 vs. control. |
Table 3: Immunohistochemistry Scoring of p-Akt in Tumor Xenografts
| Treatment Group | Staining Intensity (0-3) | Percentage of Positive Cells (%) |
| Control (Vehicle) | 2.8 ± 0.4 | 85 ± 7 |
| This compound (20 mg/kg) | 1.2 ± 0.3** | 35 ± 5*** |
| *Values are mean ± SD. **p<0.01, **p<0.001 vs. control. |
Logical Framework for Hypothesis Testing
The following diagram illustrates the logical flow from the initial hypothesis to the expected experimental outcomes.
Conclusion
These application notes provide a robust framework for the initial investigation of this compound as a potential modulator of the PI3K/Akt signaling pathway. By following these detailed protocols, researchers can systematically assess its effects on cell viability and the phosphorylation status of key pathway components. The illustrative data and visualizations offer a clear guide for data interpretation and presentation. Successful execution of these experiments will provide valuable insights into the mechanism of action of this compound and its potential as a therapeutic agent.
References
- 1. Cytotoxic diterpenoids from the roots of Euphorbia ebracteolata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New diterpenoids from the roots of Euphorbia ebracteolata Hayata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Yuexiandajisu D | CAS:866556-15-2 | Manufacturer ChemFaces [chemfaces.com]
Application Notes and Protocols for the Synthesis of Yuexiandajisu E Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic strategies and experimental protocols for the preparation of daphnane (B1241135) diterpenoid analogues, the family to which Yuexiandajisu E belongs. While a specific total synthesis of this compound has not been detailed in the reviewed literature, established unified and convergent synthetic routes to structurally related and potent daphnane analogues, such as resiniferatoxin (B1680534) and prostratin, offer a robust framework for accessing a wide array of this compound analogues.
The strategies outlined below focus on the construction of the conserved 5/7/6-trans-fused tricyclic core of the daphnane skeleton, followed by late-stage functionalization to introduce the diverse oxygenation patterns and peripheral substitutions that characterize this class of molecules.
General Synthetic Strategy: A Unified Approach
A prevalent and effective strategy for the synthesis of daphnane diterpenoids involves a convergent approach, where key fragments of the molecule are synthesized independently and then coupled to assemble the complex core structure. A representative retrosynthetic analysis is depicted below. The core 5/7/6-tricyclic system is disconnected to reveal key building blocks, which can be prepared from readily available starting materials.
A unified synthetic strategy, such as the one developed by Inoue and colleagues, allows for the divergent synthesis of several daphnane and tigliane (B1223011) diterpenoids from a common intermediate.[1][2] This approach is particularly valuable for the generation of a library of analogues for structure-activity relationship (SAR) studies. The key features of this strategy include:
-
Asymmetric Diels-Alder Reaction: To construct the C-ring with the desired stereochemistry.[1]
-
π-Allyl Stille Coupling: To form the seven-membered B-ring.[1]
-
Eu(fod)₃-Promoted 7-endo Radical Cyclization: To complete the 5/7/6-tricyclic core.[1]
-
Late-Stage Functionalization: To introduce the specific functional groups of the target analogue.[1]
An alternative powerful approach, developed by the Wender group for the synthesis of resiniferatoxin, utilizes an intramolecular [5+2] oxidopyrylium-alkene cycloaddition to construct the BC-ring system.[3][4]
Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis of daphnane diterpenoid analogues, based on the unified strategy.
Key Experimental Protocols
The following protocols are adapted from the supplementary information of seminal papers on the total synthesis of daphnane diterpenoids and represent key transformations in the synthesis of the daphnane core and its analogues.
Protocol 1: Asymmetric Diels-Alder Reaction for C-Ring Construction
This protocol describes the formation of a key cyclohexene (B86901) intermediate, which serves as the C-ring precursor, via an asymmetric Diels-Alder reaction.[1]
Reaction: (E)-1-(Diethoxyphosphoryl)-3-methylbuta-1,3-diene + 2-Bromo-5,5-dimethylcyclohex-2-en-1-one
Reagents and Conditions:
-
Catalyst: (R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl-palladium(II) chloride (PdCl₂(R)-BINAP)
-
Lewis Acid: Silver trifluoromethanesulfonate (B1224126) (AgOTf)
-
Solvent: Toluene
-
Temperature: Room temperature
-
Reaction Time: 24 hours
Procedure:
-
To a solution of the diene and dienophile in toluene, add the palladium catalyst and silver trifluoromethanesulfonate.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford the desired bicyclic product.
Protocol 2: 7-endo Radical Cyclization for Tricyclic Core Formation
This protocol outlines the formation of the 5/7/6-tricyclic daphnane core from an acyclic precursor via a radical cyclization.[1]
Reaction: Formation of the 5/7/6-fused ring system from a selenium-containing precursor.
Reagents and Conditions:
-
Radical Initiator: 1,1'-Azobis(cyclohexanecarbonitrile) (V-40)
-
Reducing Agent: Tris(trimethylsilyl)silane (TTMSS)
-
Solvent: Toluene
-
Temperature: 100 °C
-
Reaction Time: 2 hours
Procedure:
-
Prepare a solution of the acyclic precursor, V-40, and TTMSS in degassed toluene.
-
Heat the reaction mixture to 100 °C for 2 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography to yield the tricyclic daphnane core.
Protocol 3: Late-Stage C-20 Hydroxylation and Esterification
This protocol describes the introduction of the C-20 hydroxyl group and its subsequent esterification, a common feature in many biologically active daphnane analogues.[3]
Reagents and Conditions:
-
Oxidizing Agent: Selenium dioxide (SeO₂)
-
Solvent: Dioxane/Water
-
Temperature: Reflux
-
Esterification: Carboxylic acid, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM)
Procedure:
-
Hydroxylation: Dissolve the tricyclic intermediate in a mixture of dioxane and water. Add selenium dioxide and reflux the mixture. Monitor the reaction by TLC. Upon completion, cool the reaction and purify the product by column chromatography.
-
Esterification: To a solution of the C-20 alcohol in DCM, add the desired carboxylic acid, EDC, and DMAP. Stir the reaction at room temperature until completion. Work up the reaction by washing with saturated aqueous sodium bicarbonate and brine. Dry the organic layer and concentrate. Purify the crude ester by silica gel chromatography.
Data Presentation
The following tables summarize typical reaction yields for key steps in the synthesis of daphnane analogues, extracted from the literature.
Table 1: Synthesis of the Daphnane Core
| Step | Reaction | Key Reagents | Yield (%) | Reference |
| 1 | Asymmetric Diels-Alder | PdCl₂(R)-BINAP, AgOTf | 85-95 | [1] |
| 2 | Stille Coupling | Pd₂(dba)₃, P(2-furyl)₃ | 70-85 | [1] |
| 3 | 7-endo Radical Cyclization | V-40, TTMSS | 60-75 | [1] |
Table 2: Late-Stage Functionalization of the Daphnane Core
| Step | Reaction | Key Reagents | Yield (%) | Reference |
| 4 | C-20 Allylic Oxidation | SeO₂ | 50-60 | [3] |
| 5 | C-20 Esterification | Carboxylic Acid, EDC, DMAP | 80-90 | [3] |
| 6 | Orthoester Formation | Benzoic acid anhydride, Sc(OTf)₃ | 70-80 | [1] |
Signaling Pathways and Logical Relationships
The synthesis of daphnane analogues often involves intricate stereochemical considerations and a logical sequence of bond formations. The following diagram illustrates the key bond disconnections in a retrosynthetic analysis of a generic daphnane core.
Conclusion
The synthetic strategies presented provide a versatile and powerful platform for the creation of a diverse range of this compound analogues. By employing a unified and convergent approach, researchers can efficiently access complex daphnane diterpenoids from common intermediates. The detailed protocols and tabulated data serve as a valuable resource for the planning and execution of these challenging syntheses. The ability to systematically modify the periphery of the daphnane core through late-stage functionalization is crucial for elucidating the structure-activity relationships of this important class of natural products and for the development of new therapeutic agents. For complete and detailed experimental procedures, including characterization data for all compounds, it is highly recommended to consult the supporting information of the cited literature.[1][3]
References
Application Notes and Protocols for "Yuexiandajisu E" in Cancer Cell Apoptosis Research
Introduction
Yuexiandajisu E is a novel natural compound that has garnered interest for its potential as an anti-cancer agent. A primary mechanism by which many chemotherapeutic agents exert their effects is through the induction of apoptosis, or programmed cell death, in tumor cells.[1] Apoptosis is a critical process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer.[1][2][3][4] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the pro-apoptotic effects of this compound on cancer cells. The protocols outlined below describe methods to quantify apoptosis, and the accompanying notes discuss the potential signaling pathways involved.
Key Signaling Pathways in Apoptosis
Apoptosis is primarily regulated by two main signaling pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.[3][4][5][6]
-
Intrinsic Pathway: This pathway is triggered by intracellular stress signals such as DNA damage or oxidative stress.[3][6] These signals lead to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c into the cytosol.[3][5][6] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, the initiator caspase of this pathway.[6]
-
Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., TNF-α, FasL) to their corresponding death receptors on the cell surface.[3][4][5][6] This binding leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC), where pro-caspase-8 is activated.[6]
Both pathways converge on the activation of executioner caspases, such as caspase-3, which cleave various cellular substrates, leading to the characteristic morphological changes of apoptosis.[6]
Experimental Protocols
The following protocols are designed to assess the apoptotic effects of this compound on tumor cells.
Cell Viability Assay (MTT Assay)
This assay is a preliminary step to determine the cytotoxic concentration range of this compound.
Materials:
-
Tumor cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours. Include untreated and vehicle-treated controls.
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Apoptosis Quantification by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8][9][10][11]
Materials:
-
Tumor cells treated with this compound (at IC50 concentration)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[10]
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.[8]
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to investigate the molecular mechanism of this compound-induced apoptosis by examining the expression levels of key proteins in the apoptotic pathways.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated and untreated cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Data Presentation
The following tables present hypothetical data for the effect of this compound on a generic tumor cell line.
Table 1: Cytotoxicity of this compound on Tumor Cells
| Treatment Time | IC50 Value (µM) |
| 24 hours | 75.3 |
| 48 hours | 52.1 |
| 72 hours | 38.9 |
Table 2: Apoptosis Rate of Tumor Cells Treated with this compound (at 48h IC50)
| Cell Population | Control (%) | This compound (%) |
| Live (Annexin V-/PI-) | 95.2 ± 2.1 | 55.4 ± 3.5 |
| Early Apoptotic (Annexin V+/PI-) | 2.1 ± 0.5 | 28.7 ± 2.8 |
| Late Apoptotic/Necrotic (Annexin V+/PI+) | 1.5 ± 0.3 | 14.3 ± 1.9 |
| Necrotic (Annexin V-/PI+) | 1.2 ± 0.2 | 1.6 ± 0.4 |
Table 3: Relative Expression of Apoptosis-Related Proteins after this compound Treatment
| Protein | Relative Expression (Fold Change vs. Control) |
| Bcl-2 | 0.45 |
| Bax | 2.10 |
| Cleaved Caspase-3 | 3.50 |
| Cleaved PARP | 3.20 |
These protocols provide a framework for investigating the pro-apoptotic effects of this compound. The data suggest that this compound induces apoptosis in a time- and dose-dependent manner. The upregulation of Bax and downregulation of Bcl-2, along with the increased cleavage of caspase-3 and PARP, indicate the potential involvement of the intrinsic apoptotic pathway. Further studies are warranted to fully elucidate the precise molecular mechanisms of this compound.
References
- 1. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the In Vivo Bioavailability of Poorly Absorbed Compounds
Disclaimer: Information on the specific compound "Yuexiandajisu E" is not available in public scientific literature. This guide provides a generalized framework for researchers facing challenges with compounds exhibiting poor oral bioavailability, using "Compound X" as a placeholder. The principles, troubleshooting steps, and protocols described are widely applicable to drug development for molecules with low solubility and/or permeability.
Frequently Asked Questions (FAQs)
Q1: What are the most likely reasons for the poor oral bioavailability of our new compound (Compound X)?
A1: Poor oral bioavailability is typically a result of one or more of the following factors:
-
Low Aqueous Solubility: The compound does not dissolve well in the gastrointestinal (GI) fluids, which is a prerequisite for absorption. This is a common issue for lipophilic molecules.[1][2][3][4]
-
Poor Intestinal Permeability: The compound cannot efficiently cross the intestinal epithelial cell layer to enter the bloodstream. This can be due to its molecular size, charge, or because it is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the GI lumen.[3][5]
-
Extensive First-Pass Metabolism: After absorption, the compound is extensively metabolized in the intestinal wall or the liver before it can reach systemic circulation, reducing the amount of active drug.[3][5]
-
Chemical or Enzymatic Instability: The compound may degrade in the harsh acidic environment of the stomach or be broken down by enzymes in the GI tract.[5]
Q2: How can we determine if the primary issue is low solubility or low permeability for Compound X?
A2: The Biopharmaceutics Classification System (BCS) is the standard framework for characterizing drugs based on their solubility and permeability.[6][7][8]
-
Solubility Assessment: Can be determined by measuring the concentration of the compound in aqueous buffers across a pH range of 1.2 to 6.8. A compound is considered highly soluble if its highest single therapeutic dose dissolves in 250 mL or less of this media.
-
Permeability Assessment: Can be evaluated using in vitro models like the Caco-2 cell permeability assay.[9][10][11] A compound with permeability comparable to or greater than metoprolol (B1676517) is typically considered highly permeable.
Based on these results, Compound X would likely be classified as:
-
BCS Class II: Low Solubility, High Permeability (Dissolution is the rate-limiting step).[3][12]
-
BCS Class IV: Low Solubility, Low Permeability (Both dissolution and permeation are major barriers).[3]
Q3: What initial formulation strategies should we consider for a BCS Class II or IV compound?
A3: The primary goal for BCS Class II/IV compounds is to enhance solubility and dissolution rate.[1][13][14] Promising starting points include:
-
Particle Size Reduction (Micronization/Nanonization): Decreasing the particle size increases the surface area-to-volume ratio, leading to a faster dissolution rate. Nanosuspensions are a particularly effective strategy.[2][14]
-
Amorphous Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level prevents crystallization and can significantly increase its apparent solubility and dissolution.[1][15]
-
Lipid-Based Formulations: Systems like Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) can keep the drug in a solubilized state within the GI tract, bypassing the dissolution step and enhancing absorption.[13][16][17][18]
Q4: Our in vivo pharmacokinetic (PK) data shows high variability between subjects. What could be the cause?
A4: High inter-subject variability is a common hallmark of poorly soluble drugs. Potential causes include:
-
Inconsistent Formulation Performance: The formulation may not behave uniformly under the variable conditions of the GI tract (e.g., differences in pH, fed vs. fasted state).
-
Variable Gastric Emptying: The rate at which the stomach empties its contents into the small intestine can vary significantly between animals, affecting the timing and extent of drug absorption.[19]
-
Food Effects: The presence of food can drastically alter the GI environment. For lipophilic compounds, administration with a high-fat meal can sometimes improve absorption (a "positive" food effect), but this can also be inconsistent.[20]
-
Low Assay Sensitivity: If plasma concentrations are very low, the analytical method may be operating near its lower limit of quantification, leading to higher apparent variability.[19]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action & Next Steps |
| Measured oral bioavailability is near zero or undetectable. | 1. Insufficient Dose: The oral dose is too low to produce detectable plasma levels. 2. Poor Formulation: A simple aqueous suspension is inadequate for a highly insoluble compound. 3. Rapid Degradation: The compound is unstable in the GI tract or during sample processing. | 1. Increase Oral Dose: Use a significantly higher oral dose compared to the intravenous (IV) dose (e.g., 10-50 fold higher).[19] 2. Employ Enabling Formulation: Test a proof-of-concept formulation designed for poor solubility, such as a SNEDDS or an amorphous solid dispersion. (See Protocol 1). 3. Assess Stability: Check the compound's stability in simulated gastric and intestinal fluids. Ensure blood samples are processed immediately with appropriate stabilizers if needed. |
| In vitro dissolution is high, but in vivo absorption is still low. | 1. Low Permeability: The compound has difficulty crossing the intestinal wall (likely BCS Class IV). 2. Efflux Transporter Substrate: The compound is actively pumped out of intestinal cells by transporters like P-gp. 3. High First-Pass Metabolism: The compound is rapidly metabolized in the gut wall or liver. | 1. Conduct Permeability Assay: Perform a Caco-2 permeability assay to directly measure permeability and calculate the efflux ratio. (See Protocol 3). 2. Investigate Efflux: If the efflux ratio is high (>2), consider co-administration with a known P-gp inhibitor (e.g., verapamil) in the Caco-2 model to confirm. 3. Assess Metabolism: Incubate the compound with liver microsomes to determine its metabolic stability. |
| PK profile shows a delayed Tmax and/or multiple peaks. | 1. Slow Dissolution: The formulation dissolves very slowly in the GI tract. 2. Enterohepatic Recirculation: The compound is absorbed, metabolized, excreted into the bile, and then reabsorbed in the intestine. 3. Variable Gastric Emptying: Irregular passage of the drug from the stomach to the small intestine. | 1. Improve Dissolution Rate: Use a formulation that presents the drug in a solubilized or rapidly dissolving form (e.g., SNEDDS). 2. Analyze Bile Samples: In animal studies, collect bile to look for metabolites that could be reabsorbed. 3. Standardize Dosing Conditions: Ensure consistent fasting periods for all animals before dosing to normalize gastric emptying.[19] |
Illustrative Data Presentation
The following table presents hypothetical pharmacokinetic data for "Compound X" in rats, comparing different formulation strategies to improve its oral bioavailability.
Table 1: Illustrative Pharmacokinetic Parameters of Compound X (20 mg/kg, Oral) in Different Formulations
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC0-t (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 35 ± 12 | 4.0 ± 1.5 | 150 ± 45 | 100 (Reference) |
| Micronized Suspension | 90 ± 25 | 2.5 ± 1.0 | 480 ± 110 | 320 |
| Amorphous Solid Dispersion | 250 ± 60 | 1.5 ± 0.5 | 1350 ± 280 | 900 |
| SNEDDS | 410 ± 95 | 1.0 ± 0.5 | 2100 ± 450 | 1400 |
Data are presented as mean ± standard deviation (n=6) and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of a Self-Nanoemulsifying Drug Delivery System (SNEDDS)
Objective: To formulate Compound X in a lipid-based system that forms a nanoemulsion upon contact with aqueous media, enhancing solubilization.
Methodology:
-
Excipient Screening: Determine the solubility of Compound X in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, PEG 400). Select excipients that show the highest solubility for the compound.[21]
-
Construct Ternary Phase Diagrams: Prepare a series of blank formulations with varying ratios of the selected oil, surfactant, and co-surfactant. Observe the region that forms a clear, single-phase liquid.
-
Self-Emulsification Test: Add a small amount of each blank formulation to water with gentle stirring. Identify the formulations that spontaneously form a clear or slightly bluish-white nanoemulsion.
-
Drug Loading: Dissolve Compound X into the optimized blank SNEDDS formulation at the desired concentration. This is typically done by vortexing and gentle heating until a clear, homogenous solution is obtained.
-
Characterization:
-
Droplet Size & Zeta Potential: Dilute the drug-loaded SNEDDS in water and measure the droplet size and zeta potential using a dynamic light scattering instrument. A droplet size of <200 nm is generally desired.[16]
-
Thermodynamic Stability: Subject the formulation to heating-cooling cycles and centrifugation to ensure it remains stable without drug precipitation or phase separation.[21]
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of Compound X after oral administration.
Methodology:
-
Animal Model: Use male Sprague-Dawley or Wistar rats (200-250 g). Acclimatize the animals for at least one week.
-
Groups:
-
Group 1 (IV): Compound X at a low dose (e.g., 2 mg/kg) dissolved in a suitable vehicle (e.g., DMSO/Saline), administered via the tail vein to determine absolute bioavailability.[22]
-
Group 2 (Oral): Compound X at a higher dose (e.g., 20 mg/kg) in the test formulation, administered via oral gavage.[22][23]
-
-
Dosing: Fast the animals overnight (approx. 12 hours) before dosing, with free access to water.[23]
-
Blood Sampling: Collect blood samples (approx. 0.2-0.3 mL) from the jugular or saphenous vein into tubes containing an anticoagulant (e.g., EDTA) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[23][24]
-
Sample Processing: Immediately centrifuge the blood samples to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Compound X in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry) method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, half-life, and absolute oral bioavailability (F%).
-
F (%) = (AUCoral / Doseoral) / (AUCIV / DoseIV) * 100
-
Protocol 3: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of Compound X and determine if it is a substrate for efflux transporters.
Methodology:
-
Cell Culture: Culture Caco-2 cells on semipermeable Transwell® filter inserts for 21-25 days until they form a differentiated, confluent monolayer.[11]
-
Monolayer Integrity Check: Before the experiment, verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER values above a predetermined threshold (e.g., ≥300 Ω·cm²).[11]
-
Transport Study:
-
A-to-B (Apical to Basolateral): Add Compound X (typically at 10 µM) to the apical (donor) side, which represents the GI lumen. Sample from the basolateral (receiver) side, representing the blood, over a time course (e.g., up to 2 hours).[10]
-
B-to-A (Basolateral to Apical): In a separate set of wells, add Compound X to the basolateral (donor) side and sample from the apical (receiver) side. This measures active efflux.
-
-
Quantification: Analyze the concentration of Compound X in the donor and receiver compartments using LC-MS/MS.
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) for both directions: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration.
-
Calculate the Efflux Ratio (ER) : ER = Papp (B-to-A) / Papp (A-to-B) An ER > 2 suggests the compound is a substrate for active efflux.[11]
-
Visualizations
Caption: A troubleshooting workflow for low oral bioavailability.
Caption: Key formulation strategies to enhance oral bioavailability.
Caption: Simplified pathway of oral drug absorption and key barriers.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Acceptability and characteristics of 124 human bioequivalence studies with active substances classified according to the Biopharmaceutic Classification System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. enamine.net [enamine.net]
- 11. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. The Biopharmaceutics Classification System: Subclasses for in vivo predictive dissolution (IPD) methodology and IVIVC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Preparation and evaluation of a self-nanoemulsifying drug delivery system loaded with Akebia saponin D–phospholipid complex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Evaluation of Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) for Poorly Water-Soluble Talinolol: Preparation, in vitro and in vivo Assessment [frontiersin.org]
- 18. ijrpns.com [ijrpns.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Pharmacokinetic profiles of Moutan Cortex after single and repeated administration in a dinitrobenzene sulfonic acid-induced colitis model | PLOS One [journals.plos.org]
Technical Support Center: Overcoming Drug Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in addressing challenges related to cancer cell resistance to therapeutic agents. The information provided is based on established mechanisms of drug resistance and common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing increasing resistance to our lead compound. What are the common initial steps to investigate the mechanism of resistance?
A1: When developing resistance, it's crucial to first confirm the observation and then explore potential mechanisms. Start by:
-
Verifying the IC50 shift: Perform a dose-response assay to quantify the change in the half-maximal inhibitory concentration (IC50). A significant increase confirms resistance.
-
Checking for multidrug resistance (MDR): Test the resistant cell line's sensitivity to other structurally and mechanistically unrelated drugs. Cross-resistance to multiple drugs may suggest the involvement of efflux pumps like P-glycoprotein (P-gp).
-
Assessing drug accumulation: Use fluorescently labeled drugs or analytical methods like LC-MS/MS to measure the intracellular concentration of your compound in both sensitive and resistant cells. Decreased accumulation in resistant cells is a strong indicator of efflux pump activity.
-
Analyzing target expression and mutation: If the drug has a specific molecular target, use techniques like Western blotting or qPCR to check for changes in target protein or gene expression. Sequencing the target gene can identify mutations that may prevent drug binding.
Q2: We suspect the involvement of efflux pumps in the observed resistance. How can we confirm this and which inhibitors can be used?
A2: To confirm the role of efflux pumps, you can perform a reversal of resistance assay. This involves co-administering your compound with a known efflux pump inhibitor.
| Efflux Pump | Common Inhibitors | Recommended Concentration Range (in vitro) |
| P-glycoprotein (P-gp/ABCB1) | Verapamil, Cyclosporin A, Tariquidar | 1-10 µM |
| Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1) | Probenecid, MK-571 | 10-50 µM |
| Breast Cancer Resistance Protein (BCRP/ABCG2) | Ko143, Fumitremorgin C | 0.1-1 µM |
-
A significant decrease in the IC50 of your compound in the presence of an inhibitor suggests the involvement of that specific pump. Always include a control with the inhibitor alone to check for its intrinsic cytotoxicity.
Q3: Our resistant cells do not show changes in drug accumulation or target expression. What other mechanisms could be at play?
A3: Resistance can be multifactorial.[1][2][3] Other common mechanisms include:
-
Activation of bypass signaling pathways: Cancer cells can activate alternative survival pathways to circumvent the effects of the drug.[4][5][6] For example, if your drug inhibits the EGFR pathway, cells might upregulate MET or other receptor tyrosine kinases.
-
Altered drug metabolism: Cells can increase the metabolic inactivation of a drug.[3][5]
-
Evasion of apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulation of pro-apoptotic proteins (e.g., Bax, Bak) can make cells resistant to drug-induced cell death.[5][7]
-
Enhanced DNA repair: For DNA-damaging agents, increased expression or activity of DNA repair enzymes can lead to resistance.[5][8]
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo).
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize cell number to ensure they are in the logarithmic growth phase throughout the experiment. Create a growth curve to determine the optimal seeding density. |
| Drug Stability | Check the stability of your compound in the culture medium over the incubation period. Some compounds may degrade or precipitate. |
| Assay Interference | The compound may interfere with the assay chemistry. Run a control with the compound in cell-free medium to check for direct effects on the assay reagents. |
| Edge Effects in Plates | Avoid using the outer wells of microplates, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium. |
Problem 2: Difficulty in establishing a stable resistant cell line.
| Possible Cause | Troubleshooting Step |
| Drug concentration is too high | Start with a low concentration (around the IC20) and gradually increase it in a stepwise manner as cells adapt. |
| Intermittent drug exposure | Continuous exposure is often more effective. If using intermittent exposure, ensure the "off" period is not too long, allowing sensitive cells to repopulate. |
| Heterogeneous cell population | The parental cell line may have a very small subpopulation of resistant cells. Consider single-cell cloning to isolate and expand resistant colonies. |
Quantitative Data Summary
Table 1: Example IC50 Values in Sensitive vs. Resistant Cancer Cell Lines
| Cell Line | Compound | IC50 (Sensitive) | IC50 (Resistant) | Resistance Index (RI) |
| MCF-7 (Breast Cancer) | Doxorubicin | 0.1 µM | 2.5 µM | 25 |
| A549 (Lung Cancer) | Cisplatin | 5 µM | 20 µM | 4 |
| HCT116 (Colon Cancer) | 5-Fluorouracil | 2 µM | 15 µM | 7.5 |
Resistance Index (RI) = IC50 (Resistant) / IC50 (Sensitive)
Key Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of the compound for 24-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Protein Expression
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-P-gp, anti-EGFR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Use a loading control (e.g., β-actin, GAPDH) to normalize the results.
Signaling Pathways and Workflows
Caption: Experimental workflow for investigating and overcoming drug resistance.
Caption: Key signaling pathways involved in drug resistance.
References
- 1. Drug resistance in cancer: molecular mechanisms and emerging treatment strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms and insights into drug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. Frontiers | Multidrug Resistance in Cancer: Understanding Molecular Mechanisms, Immunoprevention and Therapeutic Approaches [frontiersin.org]
- 7. FG020326 sensitized multidrug resistant cancer cells to docetaxel-mediated apoptosis via enhancement of caspases activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overcoming Chemoresistance in Cancer: The Promise of Crizotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Yuexiandajisu E Crystallization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the crystallization of Yuexiandajisu E.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the crystallization of this compound.
Question: No crystals are forming in my solution.
Answer: The absence of crystal growth is a common issue that can arise from several factors.[1][2] A primary reason is often an unsaturated solution.[1] Consider the following troubleshooting steps:
-
Increase Concentration: The solution may not be saturated. Try to dissolve more this compound into the solvent, with gentle heating if necessary, until a small amount of solid does not dissolve.[1] Alternatively, you can slowly evaporate some of the solvent to increase the concentration.[2]
-
Induce Nucleation: If the solution is saturated but no crystals form, nucleation may need to be initiated. This can be achieved by:
-
Adjust Temperature: The temperature may be inappropriate for crystallization.[1] Some compounds require slower cooling to form crystals.[1][3] Try cooling the solution at a slower rate or adjusting the final temperature.
-
Check for Contaminants: Impurities in the solvent or on the glassware can inhibit crystal growth.[1] Ensure you are using high-purity solvents and meticulously clean glassware.[1]
Question: My compound has "oiled out" instead of forming crystals.
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[3] This often happens when the solution is cooled too quickly or when the compound is highly impure.[3][4]
-
Re-dissolve and Cool Slowly: Gently heat the solution to re-dissolve the oil. Then, allow the solution to cool at a much slower rate.[3]
-
Add More Solvent: Adding a small amount of additional solvent can sometimes prevent oiling out by keeping the compound in solution for longer at a lower temperature.[4]
-
Change Solvent System: If the problem persists, consider using a different solvent or a co-solvent system. The chosen solvent's boiling point should ideally be lower than the melting point of this compound.[3]
Question: The crystals that formed are very small or needle-like.
Answer: The formation of small or needle-like crystals is often a result of rapid crystallization.[4][5] While you have successfully crystallized the compound, the quality may not be suitable for analysis.
-
Slow Down Crystallization: To encourage the growth of larger, more well-defined crystals, the rate of crystallization needs to be reduced.[4] This can be achieved by:
-
Solvent Choice: The choice of solvent can significantly impact crystal morphology.[6] Experiment with different solvents to find one that promotes the desired crystal habit.
Question: The yield of my crystallization is very low.
Answer: A low yield indicates that a significant amount of this compound remained dissolved in the mother liquor.[4]
-
Too Much Solvent: This is the most common reason for low yield.[3][4] If you still have the mother liquor, you can try to recover more product by slowly evaporating some of the solvent.
-
Premature Filtration: Ensure that the crystallization process is complete before filtering. Check if further cooling or allowing more time results in additional crystal formation.
-
Solubility: The solubility of this compound in the chosen solvent at the filtration temperature might be too high. Consider cooling the solution to a lower temperature before filtration, if possible.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for crystallizing this compound?
A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but has low solubility at lower temperatures.[7] The selection of the right solvent is crucial and often requires empirical testing.[6] Refer to the solubility data table below for guidance.
Q2: How important is the purity of this compound for crystallization?
A2: Purity is critical. Impurities can inhibit crystal growth, affect the crystal shape, and become incorporated into the crystal lattice, leading to inaccurate analytical results.[8][9] It is recommended to use this compound with a purity of >95% for optimal crystallization outcomes.[8]
Q3: Can I use a mixture of solvents for crystallization?
A3: Yes, a co-solvent system can be very effective. This typically involves dissolving this compound in a "good" solvent in which it is highly soluble, and then slowly adding a "poor" solvent in which it is sparingly soluble until the solution becomes slightly turbid. This technique can provide fine control over the supersaturation of the solution.
Q4: How does temperature affect the crystallization of this compound?
A4: Temperature is a key parameter that influences both the solubility of this compound and the kinetics of crystal growth.[10] Generally, a slower cooling rate promotes the formation of larger and more perfect crystals.[3] The optimal temperature profile will depend on the specific solvent system being used.
Data Presentation
Table 1: Solubility of this compound in Various Solvents at Different Temperatures
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Ethanol (B145695) | 25 | 5.2 |
| 60 | 45.8 | |
| Acetone (B3395972) | 25 | 12.7 |
| 50 | 89.1 | |
| Ethyl Acetate | 25 | 2.1 |
| 70 | 33.5 | |
| Water | 25 | <0.1 |
| 100 | 0.5 |
Experimental Protocols
Protocol 1: Slow Evaporation Crystallization of this compound
-
Dissolve 100 mg of this compound in 5 mL of acetone in a clean vial.
-
Ensure the compound is fully dissolved. Gentle warming may be applied if necessary.
-
Cover the vial with a cap that has a small hole pricked in it to allow for slow evaporation.
-
Place the vial in a vibration-free location at room temperature.
-
Monitor the vial over several days for crystal formation.
Protocol 2: Vapor Diffusion Crystallization of this compound
-
Prepare a saturated solution of this compound in ethanol (the "good" solvent).
-
Place a small, open vial containing this solution inside a larger, sealed jar.
-
Add a layer of a "poor" solvent, such as diethyl ether, to the bottom of the larger jar.
-
Over time, the poor solvent will slowly diffuse into the good solvent, reducing the solubility of this compound and promoting crystal growth.
Visualizations
Caption: A workflow diagram for troubleshooting common crystallization issues.
Caption: Key factors influencing the success of crystallization experiments.
References
- 1. Troubleshooting Problems in Crystal Growing [thoughtco.com]
- 2. quora.com [quora.com]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. unifr.ch [unifr.ch]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol [mdpi.com]
- 10. syrris.com [syrris.com]
Potential off-target effects of Yuexiandajisu E
Technical Support Center: Yuexiandajisu E
Disclaimer: this compound is a diterpenoid isolated from the roots of Euphorbia ebracteolata.[1][2][3] As a relatively novel natural product, publicly available data on its specific biological activities, mechanism of action, and potential off-target effects are limited. This guide provides general information and standardized methodologies relevant to the investigation of a novel diterpenoid with potential cytotoxic properties. The experimental protocols and potential off-target considerations are based on established practices in drug discovery and natural product research and should be adapted as needed for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
A1: this compound is a diterpenoid compound isolated from the roots of the plant Euphorbia ebracteolata.[1][2][3] Its molecular formula is C20H30O5 and its CAS number is 866556-16-3.[4][5][6][7][8] While specific studies on this compound are scarce, other diterpenoids isolated from the same plant have demonstrated cytotoxic activities against various cancer cell lines.[1][2] Diterpenoids from Euphorbia species are known to possess a wide range of pharmacological activities, including cytotoxic, anti-inflammatory, and antiviral properties.[3][9]
Q2: What are potential off-target effects and why are they a concern for a novel compound like this compound?
A2: Off-target effects are interactions of a drug or compound with proteins or other biomolecules that are not its intended therapeutic target. These interactions can lead to unexpected side effects or toxicity. For a novel compound like this compound, which has a presumed on-target cytotoxic effect, off-target binding could lead to toxicity in non-cancerous cells or interfere with other cellular processes, limiting its therapeutic potential. Identifying off-target effects early in the research and development process is crucial for assessing the safety and specificity of a potential drug candidate.[10]
Q3: How can I begin to assess the potential off-target effects of this compound in my experiments?
A3: A tiered approach is often recommended. You can start with computational (in silico) methods to predict potential off-target interactions based on the chemical structure of this compound.[10][11] Subsequently, in vitro screening assays are essential. These can include broad panel screens like kinase profiling to assess activity against a large number of kinases, which are common off-targets for many drugs. Cellular assays, such as the Cellular Thermal Shift Assay (CETSA), can then be used to confirm target engagement and identify off-target binding within a cellular context.[12][13][14]
Q4: My cells are showing toxicity at lower concentrations than expected based on my on-target hypothesis. Could this be due to off-target effects?
A4: Yes, this is a possibility. If the observed cytotoxicity is more potent than anticipated, it could indicate that this compound is affecting multiple pathways, some of which may be off-target. This could involve synergistic effects from hitting multiple targets or a highly potent off-target effect that contributes to cell death. It would be advisable to perform assays to investigate the activation of common cell death pathways (e.g., apoptosis, necrosis) and to profile the compound against a panel of known toxicity targets.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent IC50 values for this compound in cytotoxicity assays. | 1. Compound solubility issues. 2. Variability in cell passage number or health. 3. Inconsistent incubation times. | 1. Confirm the solubility of this compound in your culture medium. Consider using a different solvent or a solubilizing agent if necessary. 2. Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment. 3. Standardize all incubation times precisely. |
| High background signal in my in vitro kinase assay. | 1. Non-specific binding of this compound to assay components. 2. Autofluorescence of the compound. | 1. Run control experiments with and without the kinase to check for non-specific inhibition. 2. If using a fluorescence-based assay, measure the fluorescence of this compound alone to determine its contribution to the signal. Consider switching to a radiometric or luminescence-based assay format.[15][16][17] |
| No thermal shift observed in CETSA for my presumed on-target protein. | 1. The compound does not bind to the target protein in the tested cellular context. 2. The target protein is not expressed at a high enough level to be detected. 3. The antibody used for Western blotting is not specific or sensitive enough. | 1. Consider performing an in vitro binding assay (e.g., surface plasmon resonance) to confirm direct binding. 2. Verify the expression level of your target protein in the cell line used. 3. Validate your antibody for specificity and sensitivity. Test different antibody concentrations and blocking conditions. |
| Observing unexpected morphological changes in cells treated with this compound. | Off-target effects on the cytoskeleton or other cellular structures. | Document the morphological changes with microscopy. Use specific stains for key cellular components (e.g., phalloidin (B8060827) for actin, DAPI for the nucleus) to identify the affected structures. This can provide clues to potential off-target pathways. |
Quantitative Data Summary (Illustrative Example)
The following table is a hypothetical representation of data that could be generated for this compound and should not be considered as factual results. It is intended to serve as a template for data presentation.
| Target | Assay Type | IC50 / Kd (µM) | Notes |
| On-Target Protein X | Cell-based proliferation assay | 0.5 | Primary intended target. |
| Off-Target Kinase Y | In vitro kinase assay | 2.5 | Moderate off-target activity. |
| Off-Target Kinase Z | In vitro kinase assay | > 50 | No significant activity. |
| Off-Target GPCR A | Radioligand binding assay | 15 | Weak off-target binding. |
Experimental Protocols
General Protocol for Kinase Selectivity Profiling
This protocol describes a general method for assessing the off-target effects of this compound against a panel of kinases.
Principle: Kinase activity is measured by quantifying the amount of ATP consumed or the amount of phosphorylated substrate produced. The inhibitory effect of this compound is determined by comparing the kinase activity in the presence and absence of the compound.
Materials:
-
Kinase panel (e.g., a commercial kinase profiling service or in-house panel).[17][18][19]
-
This compound stock solution in DMSO.
-
Kinase reaction buffer.
-
ATP.
-
Specific kinase substrates.
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®).[16]
-
384-well plates.
-
Plate reader (luminometer).
Procedure:
-
Prepare a dilution series of this compound in kinase reaction buffer.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the specific kinase to each well.
-
Initiate the reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the remaining ATP or the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Read the luminescence signal on a plate reader.
-
Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.
General Protocol for Cellular Thermal Shift Assay (CETSA)
This protocol provides a method to assess the binding of this compound to its target and potential off-targets in intact cells.
Principle: The binding of a ligand (this compound) to a protein can increase its thermal stability. CETSA measures the amount of soluble protein remaining after heat treatment. An increase in the amount of soluble protein at higher temperatures in the presence of the compound indicates target engagement.[12][13][14][20][21]
Materials:
-
Cell line of interest.
-
This compound stock solution in DMSO.
-
Cell culture medium and reagents.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease inhibitors.
-
PCR tubes or 96-well PCR plates.
-
Thermal cycler.
-
Centrifuge.
-
Reagents and equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies).
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat the cells with this compound at the desired concentration or with DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of different temperatures (e.g., 40°C to 70°C) for 3-5 minutes in a thermal cycler, followed by cooling to room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein and potential off-target proteins in the supernatant by Western blotting using specific antibodies.
-
Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates binding.
Visualizations
Caption: A generalized workflow for identifying potential off-target effects of a novel compound.
Caption: A simplified diagram of the intrinsic apoptosis pathway, a potential mechanism of action for cytotoxic compounds.
References
- 1. Cytotoxic diterpenoids from the roots of Euphorbia ebracteolata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Euphorbia ebracteolata Hayata (Euphorbiaceae): A systematic review of its traditional uses, botany, phytochemistry, pharmacology, toxicology, and quality control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 866556-16-3,this compound [easechem.com]
- 5. biocrick.com [biocrick.com]
- 6. This compound, CasNo.866556-16-3 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 7. Shanghai Witofly Chemical Co.,Ltd (Page 200) @ ChemBuyersGuide.com, Inc. [chembuyersguide.com]
- 8. keyorganics.net [keyorganics.net]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. reactionbiology.com [reactionbiology.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Kinase Selectivity Profiling Systems—General Panel [promega.kr]
- 18. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 21. annualreviews.org [annualreviews.org]
Minimizing toxicity of Yuexiandajisu E in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Yuexiandajisu E in animal models. The information is based on the current scientific literature regarding diterpenoids from the Euphorbia genus and general principles of toxicology.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where does it come from?
This compound is an abietane-type diterpenoid that has been isolated from the roots of the plant Euphorbia ebracteolata Hayata.[1][2] This plant is used in traditional Chinese medicine.[1][2]
Q2: What are the known biological activities of this compound?
This compound and related diterpenoids from Euphorbia ebracteolata have demonstrated marked anticancer properties in preclinical studies.[3]
Q3: What is the potential toxicity of this compound in animal models?
Currently, there is a lack of specific studies on the toxicity of isolated this compound in animal models. However, the plant it is derived from, Euphorbia ebracteolata, has been reported to exhibit toxicity.[1][2] Many plants of the Euphorbia genus contain diterpenoids that are known to be toxic and can cause skin irritation.[4][5][6] Some diterpenoids from Euphorbia species are known to be pro-inflammatory and tumor-promoting through the activation of protein kinase C (PKC).[5][7]
Q4: Are there any general strategies to minimize the toxicity of diterpenoids like this compound?
Yes, general strategies for mitigating the toxicity of natural compounds, including diterpenoids, can be employed:
-
Dose-Range Finding Studies: Conduct thorough dose-range finding studies to determine the maximum tolerated dose (MTD) and to identify a therapeutic window.
-
Formulation Strategies: Investigate different formulation approaches, such as liposomal delivery or nanoformulations, to potentially improve the therapeutic index and reduce off-target toxicity.
-
Structural Modification: For certain classes of diterpenoids, chemical modifications such as de-esterification have been shown to reduce toxicity.[8] This approach, however, would require medicinal chemistry efforts and may also alter the compound's efficacy.
-
Coadministration with Protective Agents: Explore the coadministration of agents that can mitigate specific toxicities. For example, if gastrointestinal toxicity is observed, co-treatment with gastroprotective agents could be considered.
-
Careful Monitoring of Animal Health: Closely monitor animals for any signs of toxicity, including changes in weight, behavior, and food/water intake. Implement a clear humane endpoint protocol.
Troubleshooting Guides
Issue 1: Unexpected Animal Mortality or Severe Adverse Events
| Potential Cause | Troubleshooting Steps |
| Dose is too high. | - Immediately halt the experiment and review the dosing regimen.- Conduct a more detailed dose-range finding study with smaller dose escalations.- Consult the literature for toxicity data on structurally similar compounds. |
| Route of administration is leading to acute toxicity. | - Evaluate alternative routes of administration (e.g., oral, subcutaneous, intravenous) to see if toxicity can be minimized while maintaining efficacy. |
| Contamination of the test article. | - Verify the purity and identity of the this compound sample using analytical methods such as HPLC and mass spectrometry. |
| Animal model is particularly sensitive. | - Consider using a different strain or species of animal for the study, if scientifically justified. |
Issue 2: Signs of Local Irritation at the Injection Site
| Potential Cause | Troubleshooting Steps |
| Irritant properties of the compound. | - Diterpenoids from Euphorbia are known to be skin irritants.[5][6]- Reduce the concentration of the injected solution by increasing the vehicle volume.- Rotate injection sites if multiple injections are required.- Consider a different route of administration that avoids localized high concentrations. |
| Formulation/vehicle is causing irritation. | - Test the vehicle alone as a control to rule out its contribution to the irritation.- Explore alternative, non-irritating vehicles for formulation. |
Issue 3: Observed Organ-Specific Toxicity (e.g., Hepatotoxicity, Nephrotoxicity)
| Potential Cause | Troubleshooting Steps |
| Compound-mediated organ damage. | - At the end of the study, perform comprehensive histopathological analysis of major organs.- Collect blood samples for clinical chemistry analysis to monitor organ function during the experiment.- Lower the dose or shorten the duration of treatment to see if organ damage can be reversed or prevented. |
| Metabolic activation to toxic byproducts. | - Investigate the metabolic profile of this compound to identify any potentially toxic metabolites. |
Experimental Protocols
Note: As no specific protocols for this compound were found, the following are generalized protocols that should be adapted based on preliminary experimental findings.
Protocol 1: Acute Toxicity Study (LD50 Determination - Up-and-Down Procedure)
This protocol is a guideline and should be adapted based on ethical guidelines and institutional animal care and use committee (IACUC) recommendations. The up-and-down procedure is a method to estimate the LD50 using fewer animals.
-
Animal Model: Select a suitable rodent model (e.g., Swiss Webster mice or Sprague-Dawley rats), typically 6-8 weeks old.
-
Housing: House animals individually in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
-
Dose Selection: Start with a dose estimated from in vitro cytotoxicity data or literature on similar compounds. Subsequent doses are adjusted up or down by a fixed factor (e.g., 1.5 or 2) based on the outcome for the previous animal.
-
Administration: Administer a single dose of this compound via the intended route of administration (e.g., intraperitoneal, oral gavage).
-
Observation: Observe animals for clinical signs of toxicity and mortality at regular intervals for at least 14 days. Record body weight daily for the first week and then weekly.
-
Endpoint: The primary endpoint is mortality. The LD50 is calculated using appropriate statistical methods for the up-and-down procedure.
-
Necropsy: Perform a gross necropsy on all animals at the end of the study.
Protocol 2: General Health Monitoring in Animal Models
-
Daily Observations:
-
Observe each animal for changes in posture, activity, and behavior.
-
Check for signs of pain or distress (e.g., ruffled fur, hunched posture, lethargy).
-
Monitor food and water consumption.
-
-
Weekly Measurements:
-
Record the body weight of each animal.
-
-
Clinical Signs Scoring:
-
Develop a scoring system to objectively assess the health of the animals. This can include parameters like appearance, respiration, and provoked behavior.
-
-
Humane Endpoints:
-
Establish clear criteria for humane euthanasia to prevent unnecessary suffering. This may include a certain percentage of body weight loss, inability to access food or water, or severe signs of toxicity.
-
Visualizations
Caption: Experimental workflow for evaluating and mitigating the toxicity of this compound.
Caption: Hypothesized signaling pathways for this compound's toxicity and anticancer effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Euphorbia ebracteolata Hayata (Euphorbiaceae): A systematic review of its traditional uses, botany, phytochemistry, pharmacology, toxicology, and quality control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer activities of phytoconstituents and their liposomal targeting strategies against tumor cells and the microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxic and aversive diterpenes of Euphorbia esula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Euphorbia: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 7. [Euphorbiaceae diterpenes: plant toxins or promising molecules for the therapy?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Yuexiandajisu E degradation products and their identification
Technical Support Center: Yuexiandajisu E
Disclaimer: As of December 2025, there is limited publicly available research on the specific degradation products of this compound. The following troubleshooting guides and FAQs are based on the general chemical properties of diterpenoids, particularly those isolated from Euphorbia species, and established principles of pharmaceutical stability testing. This information is intended to provide a foundational framework for researchers initiating stability and degradation studies on this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
A1: this compound is a diterpenoid isolated from the roots of Euphorbia ebracteolata. Diterpenoids are a large and structurally diverse class of C20 natural products based on four isoprene (B109036) units.[1][2] The genus Euphorbia is known to produce a wide variety of diterpenoids, many of which are pharmacologically active.[3][4][5][6]
Q2: What are the likely degradation pathways for a diterpenoid like this compound?
A2: While specific pathways for this compound are uncharacterized, diterpenoids can undergo several types of chemical transformations. Common degradation pathways include oxidation, hydrolysis of ester groups (if present), epoxidation, dehydrogenation, and reductions.[1][7] These reactions are often initiated by exposure to stress factors such as pH, temperature, light, and oxidizing agents.[8][9][10]
Q3: Why are forced degradation studies necessary for a new compound like this compound?
A3: Forced degradation (or stress testing) is a critical step in drug development.[9][10][11] These studies intentionally expose the compound to harsh conditions (e.g., strong acids/bases, high heat, intense light, oxidation) to rapidly generate potential degradation products.[8][9][10] The objectives of these studies are to:
-
Identify likely degradation products and establish degradation pathways.[9][10]
-
Develop and validate stability-indicating analytical methods that can separate the parent compound from its degradants.
-
Understand the intrinsic stability of the molecule, which helps in formulating a stable drug product and defining storage conditions.[9][10]
Q4: What analytical techniques are most suitable for identifying this compound and its degradation products?
A4: High-Performance Liquid Chromatography (HPLC), particularly coupled with a Photo Diode Array (PDA) detector, is a standard method for separating and quantifying diterpenoids and their degradation products.[12][13] For structural elucidation and identification of unknown degradants, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), especially with high-resolution mass spectrometry (HR-MS), are indispensable.[7][12][14]
Troubleshooting Guides
Issue 1: Unexpected peaks appear in my HPLC chromatogram during routine analysis of a this compound sample.
| Potential Cause | Troubleshooting Steps |
| Sample Degradation | The sample may have degraded due to improper storage (e.g., exposure to light, elevated temperature) or handling (e.g., prolonged time in solution). |
| 1. Review Storage Conditions: Ensure the sample is stored under recommended conditions (e.g., protected from light, at a specified low temperature). | |
| 2. Prepare Fresh Samples: Analyze a freshly prepared sample from a solid stock that has been properly stored. Compare this to the chromatogram of the older sample. | |
| 3. Evaluate Solvent Stability: The solvent used to dissolve the sample may be causing degradation. Test the stability of this compound in different analytical solvents over time. | |
| Contamination | The unexpected peaks could be from contaminated solvents, glassware, or the HPLC system itself. |
| 1. Run a Blank: Inject the solvent used for sample preparation (a blank run) to check for solvent-related peaks. | |
| 2. System Cleaning: If the blank shows peaks, perform a thorough cleaning of the HPLC system, including the injector and column. | |
| 3. Use High-Purity Solvents: Always use HPLC-grade or higher purity solvents. |
Issue 2: Poor recovery of this compound after a forced degradation experiment.
| Potential Cause | Troubleshooting Steps |
| Excessive Degradation | The stress conditions (e.g., concentration of acid/base, temperature, duration of exposure) were too harsh, leading to complete degradation or the formation of non-chromophoric or highly polar/non-polar products that are not retained or detected by the current method. |
| 1. Reduce Stress Severity: Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal of forced degradation is typically to achieve 5-20% degradation, not complete loss of the parent compound.[9] | |
| 2. Modify HPLC Method: Adjust the mobile phase gradient to elute very polar or non-polar compounds that might be outside the current detection window. | |
| 3. Check for Precipitation: After the stress experiment (especially after pH neutralization), check for any precipitate. The degradation product might be insoluble. | |
| Adsorption | The compound or its degradants may be adsorbing to the surface of the experimental vials (glass or plastic). |
| 1. Use Silanized Vials: Test with silanized glass vials to minimize adsorption of active compounds. | |
| 2. Rinse Vials: After transferring the sample for analysis, rinse the vial with a strong solvent and inject the rinse to check for adsorbed compound. |
Experimental Protocols
Generalized Protocol for Forced Degradation of this compound
This protocol outlines a general approach for conducting forced degradation studies. The specific concentrations and durations should be optimized for this compound.
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 6, 12, 24 hours). Cool the solution and neutralize with an equivalent amount of 0.1 M NaOH before analysis.[10][15]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 60°C) for a specified time. Cool and neutralize with 0.1 M HCl before analysis.[10][15]
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature, protected from light, for a specified time.
-
Thermal Degradation: Store the solid compound in a hot air oven at a high temperature (e.g., 80°C). Also, reflux the stock solution at a high temperature. Analyze samples at various time points.
-
Photolytic Degradation: Expose the solid compound and the stock solution to a photostability chamber with a light source that meets ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). Keep a control sample wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
If necessary, neutralize the sample (for acid and base hydrolysis).
-
Dilute the sample to the working concentration with the mobile phase.
-
Analyze by a validated stability-indicating HPLC-UV/PDA method.
-
For identification of degradation products, analyze the stressed samples using LC-MS/MS.
-
Quantitative Data Summary
The following table provides a template for summarizing the results from forced degradation studies. Actual data would be generated from the experiments described above.
| Stress Condition | Duration | % this compound Remaining | Number of Degradation Products Detected | Area (%) of Major Degradant(s) |
| 0.1 M HCl | 24 hours | e.g., 85.2% | e.g., 2 | e.g., DP1: 8.5%, DP2: 4.1% |
| 0.1 M NaOH | 12 hours | e.g., 78.9% | e.g., 1 | e.g., DP3: 19.8% |
| 3% H₂O₂ | 24 hours | e.g., 91.5% | e.g., 3 | e.g., DP4: 5.3% |
| Heat (80°C, Solid) | 48 hours | e.g., 98.1% | e.g., 1 | e.g., DP5: 1.2% |
| Photolysis (ICH) | 24 hours | e.g., 95.4% | e.g., 2 | e.g., DP6: 2.9% |
| DP = Degradation Product |
Visualizations
Hypothetical Degradation Pathway
This diagram illustrates a hypothetical degradation pathway for a diterpenoid like this compound, involving common reactions such as oxidation and hydrolysis.
Caption: Hypothetical degradation of this compound.
Experimental Workflow for Degradant Identification
This workflow outlines the logical steps from performing a forced degradation study to identifying the resulting degradation products.
Caption: Workflow for degradation product analysis.
References
- 1. An Overview of Biotransformation and Toxicity of Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tutvital.tut.ac.za [tutvital.tut.ac.za]
- 6. researchgate.net [researchgate.net]
- 7. Metabolism of Diterpenoids Derived from the Bark of Cinnamomum cassia in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
- 11. ijrpp.com [ijrpp.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ijmr.net.in [ijmr.net.in]
- 15. ijper.org [ijper.org]
Navigating the Labyrinth of Large-Scale Yuexiandajisu E Synthesis: A Technical Support Center
The large-scale synthesis of Yuexiandajisu E, a complex daphnane (B1241135) diterpenoid, presents a formidable challenge to synthetic chemists. Its intricate 5/7/3-fused tricyclic core, coupled with a high degree of oxidation and stereochemical complexity, necessitates a robust and meticulously optimized synthetic strategy. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common hurdles encountered during their experimental campaigns.
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in the Key Cyclization Step to Form the 5/7/3 Tricyclic Core
Question: Our key intramolecular Diels-Alder (or other cyclization) reaction to form the 5/7/3 fused ring system is yielding a mixture of diastereomers with low selectivity for the desired product. How can we improve this?
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Suboptimal Catalyst or Promoter | Screen a variety of Lewis acids or organocatalysts. The choice of catalyst can significantly influence the transition state geometry and, therefore, the stereochemical outcome. Consider catalysts known to be effective in similar complex systems, such as those based on scandium, copper, or chiral amines. |
| Incorrect Solvent Choice | Solvent polarity and coordinating ability can impact the reaction rate and selectivity. Experiment with a range of solvents, from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, DCM, acetonitrile). |
| Inadequate Temperature Control | Cyclization reactions are often highly sensitive to temperature. Running the reaction at lower temperatures may enhance selectivity by favoring the thermodynamically more stable transition state. Conversely, in some cases, higher temperatures might be necessary to overcome activation energy barriers. A systematic temperature screen is advised. |
| Steric Hindrance from Protecting Groups | Bulky protecting groups on the cyclization precursor can sterically bias the molecule, leading to the formation of an undesired diastereomer. Re-evaluate the protecting group strategy. Consider using smaller or more flexible protecting groups that have less influence on the conformation of the precursor. |
Experimental Protocol: Screening of Lewis Acids for a [4+3] Cycloaddition
-
Preparation: In a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), dissolve the diene precursor (1 equivalent) in anhydrous dichloromethane (B109758) (DCM, 0.1 M).
-
Addition of Lewis Acid: In separate, parallel reactions, add a different Lewis acid (0.1 - 1.0 equivalents) to each tube. Examples of Lewis acids to screen include Sc(OTf)₃, Cu(OTf)₂, Yb(OTf)₃, and BF₃·OEt₂.
-
Reaction Monitoring: Stir the reactions at the chosen temperature (e.g., -78 °C, -40 °C, 0 °C, or room temperature) and monitor the progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up and Analysis: Upon completion, quench the reactions appropriately (e.g., with saturated NaHCO₃ solution). Extract the organic layer, dry it over Na₂SO₄, and concentrate under reduced pressure. Analyze the crude product mixture by ¹H NMR or chiral HPLC to determine the diastereomeric ratio.
Problem 2: Poor Yield in the Late-Stage Oxidation/Functionalization Steps
Question: We are experiencing low yields and the formation of multiple byproducts during the introduction of hydroxyl or other oxygenated functional groups in the final stages of the synthesis. What can be done to improve this?
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Steric Hindrance | The core structure of this compound is highly congested. Reagents may have difficulty accessing the desired reaction site. Employ smaller, more reactive oxidizing agents. For example, if using m-CPBA for epoxidation results in low yield, consider using a more reactive system like dimethyldioxirane (B1199080) (DMDO). |
| Over-oxidation or Side Reactions | The presence of multiple sensitive functional groups can lead to undesired side reactions. Utilize milder and more selective oxidizing agents. For hydroxylations, consider reagents like Davis oxaziridines or employ enzymatic hydroxylation if feasible. Precise control of stoichiometry and reaction time is crucial. |
| Protecting Group Incompatibility | The chosen protecting groups may not be stable under the oxidation conditions, leading to deprotection and subsequent side reactions. Re-evaluate the protecting group strategy to ensure orthogonality and stability to the planned oxidation conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in constructing the 5/7/3-fused ring system of daphnane diterpenoids like this compound?
A1: The primary challenges in constructing the 5/7/3 tricyclic core lie in controlling both regio- and stereoselectivity. Key issues include:
-
Formation of the Seven-Membered Ring: Seven-membered rings are entropically disfavored, making their formation via intramolecular reactions challenging. High-dilution conditions or conformationally rigid precursors are often necessary.
-
Stereocontrol at Multiple Centers: The fusion of the three rings creates multiple contiguous stereocenters. Establishing the correct relative and absolute stereochemistry is a significant hurdle that often requires the use of chiral auxiliaries, asymmetric catalysis, or substrate-controlled diastereoselective reactions.
-
Ring Strain: The fused system possesses inherent ring strain, which can influence the reactivity of adjacent functional groups and complicate subsequent transformations.
Q2: Are there any recommended starting materials for a scalable synthesis of the daphnane core?
A2: While there is no single universally accepted starting material, several strategies have been employed for related daphnane diterpenoids. A common approach involves starting from readily available chiral pool materials, such as carvone (B1668592) or other terpenes, which can provide a stereochemical head start. Another strategy is to utilize aromatic precursors that can be elaborated through dearomatization and subsequent cyclization reactions.
Q3: How can I avoid epimerization of stereocenters during the synthesis?
A3: Epimerization, particularly at centers alpha to a carbonyl group, is a common problem. To mitigate this:
-
Use non-basic conditions whenever possible.
-
If basic conditions are unavoidable, use non-nucleophilic bases and low temperatures.
-
Protect carbonyl groups as ketals or acetals to remove the acidic alpha-proton.
-
Consider running reactions under kinetic control to favor the desired stereoisomer.
Visualizing Synthetic Logic and Pathways
To aid in understanding the complex relationships in the synthesis, the following diagrams illustrate key concepts.
Caption: Key challenges in this compound synthesis and their corresponding solution strategies.
Caption: A typical workflow for troubleshooting and optimizing a challenging reaction step.
Technical Support Center: Troubleshooting Cell Culture Contamination
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering contamination in their cell culture experiments. While initially framed around a specific treatment, the principles and troubleshooting steps outlined here are broadly applicable to various experimental conditions where contamination is a concern.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of contamination in cell culture?
A1: Early detection of contamination is crucial to prevent widespread issues.[1] Common indicators include:
-
Sudden changes in media color: A rapid shift to yellow (acidic) can indicate bacterial contamination, while a change to purple (alkaline) might suggest fungal contamination.[1]
-
Turbidity or cloudiness: The culture medium, which should be clear, becomes cloudy or hazy.[1][2]
-
Visible particles or filaments: You may observe floating particles, mold-like filaments, or a thin film on the surface of the culture.[1][3]
-
Altered cell morphology: Cells may appear stressed, show abnormal shapes, detach from the culture surface, or exhibit reduced viability.[1][2]
-
Changes in cell growth: A sudden increase or decrease in the rate of cell proliferation can be a sign of contamination.[1]
Q2: What are the primary sources of cell culture contamination?
A2: Contamination can originate from various sources within the laboratory environment.[2][4] These include:
-
Laboratory personnel: Improper aseptic technique, talking over open cultures, or shedding of microorganisms from skin and clothing.[2]
-
Reagents and media: Contaminated sera, media, or other solutions are a frequent source of contamination.[1]
-
Equipment: Improperly sterilized incubators, biosafety cabinets, pipettes, and other lab equipment can harbor microorganisms.[1][4]
-
Environment: Airborne particles, dust, and spores in the laboratory air can settle into cultures.[2]
-
Cross-contamination: Using the same media bottle for different cell lines or sharing reagents can lead to the spread of contamination.[4]
Q3: What are the different types of cell culture contaminants?
A3: Cell culture contaminants can be biological or chemical in nature. The most common types are:
-
Bacteria: These are single-celled organisms that can rapidly multiply in culture media, causing turbidity and a drop in pH.[1][2]
-
Fungi (Yeast and Mold): Yeasts appear as small, budding particles, while molds form filamentous structures.[3] Fungal contamination often leads to a change in media color.[3]
-
Mycoplasma: These are very small bacteria that lack a cell wall, making them difficult to detect by standard microscopy and resistant to many common antibiotics.[1] Mycoplasma contamination can alter cell metabolism and gene expression without causing visible signs of contamination.[1]
-
Viruses: Viral contamination is also difficult to detect and can originate from the original tissue source or contaminated reagents of animal origin.[4]
-
Chemical Contamination: This can arise from impurities in water, media, or from detergents and disinfectants used to clean labware.[1][3]
Q4: Can I salvage a contaminated cell culture?
A4: In most cases, it is highly recommended to discard contaminated cultures immediately to prevent the spread of contamination to other cell lines in the lab.[1][3] Attempting to rescue a contaminated culture, especially with irreplaceable cell lines, can be attempted by washing with sterile PBS and using high concentrations of antibiotics or antimycotics, but this is often a temporary solution and not recommended for routine work.[3]
Q5: How can I prevent cell culture contamination?
A5: Prevention is the most effective strategy for dealing with contamination. Key preventive measures include:
-
Strict Aseptic Technique: Always work in a certified biological safety cabinet, minimize movements, and avoid talking over open vessels.[3]
-
High-Quality Reagents: Use media, sera, and other reagents from reputable suppliers.[3]
-
Regular Cleaning and Disinfection: Routinely clean and disinfect incubators, water pans, and work surfaces.[3]
-
Quarantine New Cell Lines: Test new cell lines for mycoplasma and grow them in a separate incubator before introducing them to the main cell culture area.[3]
-
Aliquot Reagents: Divide media, sera, and other supplements into smaller, single-use aliquots to minimize the risk of contaminating the entire stock.[3]
Troubleshooting Guide
This guide provides a systematic approach to identifying and addressing contamination issues.
| Observed Issue | Potential Cause | Recommended Action |
| Cloudy media, rapid drop in pH (yellow color) | Bacterial contamination | - Immediately discard the contaminated culture.[3]- Decontaminate the incubator and biosafety cabinet thoroughly.[3]- Review aseptic technique with all lab personnel.- Check for contamination in all reagents and media used for that culture. |
| Filamentous growth, visible mold colonies | Fungal (mold) contamination | - Discard the contaminated culture immediately.[3]- Thoroughly clean and disinfect the incubator, paying attention to corners and hidden areas.- Check the laboratory for potential sources of mold, such as damp areas. |
| Small, budding particles visible under high magnification | Fungal (yeast) contamination | - Discard the contaminated culture.[3]- Review personal hygiene and aseptic technique.- Ensure all solutions are properly sterilized. |
| No visible signs, but cells are growing poorly or showing altered morphology | Mycoplasma contamination | - Isolate the suspected culture.- Test for mycoplasma using a PCR-based detection kit or other methods.- If positive, discard the culture and all related reagents.- Decontaminate the work area and equipment. |
| Cell death or altered growth with no visible contaminants | Chemical contamination or cytotoxicity of treatment | - Review the preparation of all media and solutions for potential errors.- Test a new batch of media and reagents.- If using a treatment, perform a dose-response curve to determine the optimal, non-toxic concentration. |
Experimental Protocols
Protocol 1: Mycoplasma Detection by PCR
This protocol outlines the basic steps for detecting mycoplasma contamination using a commercially available PCR kit.
-
Sample Preparation:
-
Collect 1 mL of cell culture supernatant from a culture that is 70-80% confluent.
-
Centrifuge at 200 x g for 5 minutes to pellet the cells.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Heat the supernatant at 95°C for 5 minutes to lyse any mycoplasma present.
-
-
PCR Amplification:
-
Follow the manufacturer's instructions for the specific PCR kit being used. This typically involves adding a small volume of the prepared supernatant to a PCR master mix containing primers specific for mycoplasma DNA.
-
Run the PCR reaction in a thermal cycler using the recommended cycling conditions.
-
-
Gel Electrophoresis:
-
Load the PCR products onto an agarose (B213101) gel.
-
Run the gel to separate the DNA fragments by size.
-
Visualize the DNA bands under UV light. A band of the expected size for the mycoplasma-specific amplicon indicates a positive result.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxicity of a treatment, which can sometimes be mistaken for contamination due to its effects on cell viability.[5][6]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow cells to attach.
-
-
Treatment:
-
Prepare serial dilutions of the treatment compound (e.g., Yuexiandajisu E).
-
Remove the old media from the wells and add 100 µL of media containing the different concentrations of the treatment. Include untreated control wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Data Summary
The following table provides a hypothetical summary of cytotoxicity data for a compound, illustrating how such data can be presented.
| Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 98.1 ± 4.5 |
| 10 | 85.3 ± 6.1 |
| 50 | 52.7 ± 7.3 |
| 100 | 21.4 ± 3.8 |
| 250 | 5.6 ± 1.9 |
Visualizations
Signaling Pathway Diagram
This diagram illustrates a hypothetical signaling pathway that could be affected by a cytotoxic compound, leading to apoptosis.
Caption: Hypothetical signaling cascade for compound-induced apoptosis.
Experimental Workflow Diagram
This diagram outlines the workflow for troubleshooting cell culture contamination.
Caption: Workflow for troubleshooting cell culture contamination.
References
- 1. cellculturecompany.com [cellculturecompany.com]
- 2. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. yeasenbio.com [yeasenbio.com]
- 4. corning.com [corning.com]
- 5. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review [mdpi.com]
- 6. In vitro Cytotoxicity and Apoptotic Assay in HT-29 Cell Line Using Ficus hispida Linn: Leaves Extract - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Yuexiandajisu E Anti-Inflammatory Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering inconsistent results in anti-inflammatory assays involving Yuexiandajisu E. Given the limited specific public data on this compound, this document addresses common issues encountered when evaluating novel natural products in standard immunology assays.
Frequently Asked Questions (FAQs)
Q1: What is the likely anti-inflammatory mechanism of a natural product like this compound?
A1: While the exact mechanism requires empirical validation, many natural anti-inflammatory compounds act by modulating key signaling pathways.[1][2][3] The most common target is the inhibition of the Toll-Like Receptor 4 (TLR4) signaling cascade, which is activated by lipopolysaccharide (LPS). This often involves suppressing the activation of transcription factors like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), which are critical for the production of pro-inflammatory mediators.[4]
Q2: Which in-vitro assays are standard for screening the anti-inflammatory potential of this compound?
A2: The most common initial screening model involves using a murine macrophage cell line, such as RAW 264.7. These cells are stimulated with LPS to induce an inflammatory response. Key assays to measure the inhibitory effect of the compound include:
-
Griess Assay: To quantify the production of Nitric Oxide (NO), a key inflammatory mediator.[5][6]
-
ELISA (Enzyme-Linked Immunosorbent Assay): To measure the secretion of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[7]
-
Cell Viability Assays (e.g., MTT, MTS): To ensure the observed anti-inflammatory effects are not due to cytotoxicity.
Q3: What are the most common overarching sources of variability in these assays?
A3: Inconsistent results typically stem from three main areas:
-
Reagent Variability: The purity, preparation, and storage of the compound (this compound), and the inflammatory stimulus (LPS) are critical. LPS, in particular, is known for its heterogeneity.[8][9][10][11]
-
Cell Culture Conditions: The health, passage number, and density of the RAW 264.7 cells can significantly impact their responsiveness.[12][13] Contamination, especially by mycoplasma, is a frequent cause of erratic results.[14][15]
-
Assay Execution: Technical precision in pipetting, incubation times, and washing steps are paramount, especially for sensitive assays like ELISA.[16][17]
Troubleshooting Guides
This section is designed to help you diagnose and resolve specific issues encountered during your experiments.
Category 1: Compound & Reagent Issues
Q: My results with this compound are not reproducible between experiments. Could the compound itself be the problem?
A: Yes, the physical properties of the compound are a primary suspect.
| Potential Cause | Recommended Action |
| Poor Solubility | Natural products can have low aqueous solubility. Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in culture media. Observe for any precipitation. Consider using techniques like complexation with cyclodextrins to improve solubility.[18][19] |
| Compound Instability | The compound may degrade in aqueous media or when exposed to light or temperature changes.[20][21] Prepare fresh stock solutions for each experiment. Limit freeze-thaw cycles of the stock solution.[22] |
| Inconsistent Purity | If using a natural extract, batch-to-batch variation can be significant. If possible, use a purified and characterized batch of this compound. |
| Solvent Toxicity | High concentrations of solvents like DMSO can be toxic to cells, confounding results. Ensure the final solvent concentration in all wells (including controls) is consistent and non-toxic (typically <0.5%). |
Q: The inflammatory response from LPS stimulation is highly variable. How can I standardize it?
A: LPS is a major source of variability due to its biological origin.
| Potential Cause | Recommended Action |
| LPS Source & Purity | LPS structure varies between different bacterial strains (e.g., E. coli O111:B4 vs. O55:B5), affecting potency.[8][11] Use the same catalog number and lot from a reputable supplier for an entire study. |
| LPS Aggregation | LPS forms aggregates of varying sizes in solution, impacting its activity. To ensure consistency, vortex the stock solution thoroughly before each use and avoid repeated freeze-thaw cycles. |
| Improper Storage | Aliquot the LPS stock solution upon receipt and store at -20°C. Once thawed, an aliquot should not be refrozen. |
Category 2: Cell Culture & Handling
Q: My RAW 264.7 cells are showing inconsistent responses to LPS.
A: The physiological state of your cells is critical for a reproducible inflammatory response.
| Potential Cause | Recommended Action |
| High Passage Number | Continuous passaging can lead to phenotypic drift, altering cellular responses.[13] Use cells within a defined, low passage range (e.g., passages 5-20) for all experiments. A study on RAW 264.7 cells indicated they should not be used after passage 30 to ensure data reliability.[13] |
| Mycoplasma Contamination | Mycoplasma is a common, often undetected contaminant that activates macrophages and alters their response to stimuli.[15] Regularly test your cell cultures for mycoplasma using PCR or a fluorescent kit.[14] |
| Inconsistent Cell Density | The seeding density affects cell-to-cell signaling and response. Optimize and maintain a consistent seeding density for all experiments. Over-confluence or very sparse cultures can behave differently.[15] |
| Serum Variability | Fetal Bovine Serum (FBS) is a complex mixture that varies between lots. This can affect cell growth and responsiveness. Test new batches of FBS and use the same lot for a series of related experiments. |
Category 3: Assay-Specific Problems
Q: My Nitric Oxide (Griess) assay has high background or poor reproducibility.
A: The Griess assay is sensitive to chemical interference and procedural errors.[5]
| Potential Cause | Recommended Action |
| Media Interference | Phenol red in culture media can interfere with absorbance readings, although this is often minimal.[23] More significantly, components in complex media or the compound itself may react with the Griess reagents. Always run a "media + compound" blank. |
| Protein Interference | High protein concentrations in samples can interfere with the reaction.[23] While often not necessary for cell culture supernatants, deproteinization may be required for other sample types like serum.[5] |
| Reagent Instability | The Griess reagents are light-sensitive and have a limited shelf life once prepared. Prepare them fresh and protect them from light.[6] |
| Timing | The reaction timing is crucial. Allow sufficient time for NO to accumulate in the supernatant (e.g., 24 hours post-LPS stimulation). Once Griess reagents are added, read the plate within the recommended timeframe (e.g., 10-15 minutes).[6][23] |
Q: My cytokine ELISA results show a poor standard curve or high well-to-well variability.
A: ELISA is a multi-step technique where small errors can be magnified.[24]
| Potential Cause | Recommended Action |
| Pipetting Error | Inaccurate or inconsistent pipetting, especially during serial dilutions for the standard curve, is a major source of error.[16][17] Ensure pipettes are calibrated. Use fresh tips for every standard and sample. |
| Inadequate Washing | Insufficient washing leads to high background, while overly aggressive washing can remove bound antibody/antigen, reducing the signal. Ensure all wells are completely filled and aspirated during each wash step. Use an automated plate washer if possible for consistency. |
| Improper Incubation | Inconsistent incubation times or temperatures can cause drift across the plate.[17] Use plate sealers to prevent evaporation ("edge effects") and ensure the entire plate is at a uniform temperature.[24] |
| Degraded Reagents | Improper storage of antibodies, standards, or conjugates can lead to loss of activity.[16] Store all kit components at their recommended temperatures and do not use them past their expiration date. |
Visualized Workflows and Pathways
LPS-Induced Pro-Inflammatory Signaling Pathway
Caption: LPS activates TLR4, leading to NF-κB and MAPK activation.
Standard Experimental Workflow
Caption: Workflow for an in-vitro anti-inflammatory assay.
Troubleshooting Logic Tree
Caption: Diagnostic tree for troubleshooting inconsistent results.
Detailed Experimental Protocols
Protocol 1: Culturing and Seeding RAW 264.7 Macrophages
-
Culture Medium: Prepare DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Cell Maintenance: Culture cells in T-75 flasks at 37°C in a 5% CO₂ incubator. Subculture every 2-3 days when they reach 80% confluency.
-
Passaging: Do not use trypsin. Gently scrape the cells using a cell scraper. Resuspend the cells in fresh medium to create a single-cell suspension.
-
Seeding for Assay: Count cells using a hemocytometer or automated cell counter. Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5 x 10⁴ cells/well in 100 µL of medium).
-
Adherence: Incubate the plate for 24 hours to allow cells to adhere and recover before treatment.
Protocol 2: Griess Assay for Nitric Oxide (NO) Measurement
-
Sample Collection: After the 24-hour LPS stimulation, carefully transfer 50 µL of cell culture supernatant from each well of the 96-well plate to a new, empty 96-well plate.
-
Standard Curve: Prepare a sodium nitrite (B80452) (NaNO₂) standard curve (e.g., 0-100 µM) in fresh culture medium. Add 50 µL of each standard to empty wells.
-
Griess Reagent Addition:
-
Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to all sample and standard wells.
-
Incubate for 10 minutes at room temperature, protected from light.[6]
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to all wells.
-
-
Incubation & Reading: Incubate for another 10 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the concentration of nitrite in the samples by interpolating from the standard curve.
Protocol 3: ELISA for Cytokine Quantification (General Steps)
-
Plate Coating (If using a development kit): Coat a 96-well high-binding plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL of Blocking Buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.
-
Sample/Standard Addition: Wash the plate. Add 100 µL of collected cell supernatants and cytokine standards to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate. Add 100 µL of the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate. Add 100 µL of Streptavidin-HRP conjugate. Incubate for 20-30 minutes at room temperature, protected from light.
-
Substrate Development: Wash the plate. Add 100 µL of TMB substrate solution. Incubate until a color gradient develops (5-20 minutes), protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution (e.g., 2N H₂SO₄).
-
Measurement: Read the absorbance at 450 nm (with a wavelength correction at 570 nm if necessary).
-
Calculation: Calculate cytokine concentrations from the standard curve.
References
- 1. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Classic mechanisms and experimental models for the anti‐inflammatory effect of traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beneficial Therapy with Natural Anti-Inflammatory Agents and Supplements [journal-jbv.apub.kr]
- 4. mdpi.com [mdpi.com]
- 5. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Heterogeneity of Lipopolysaccharide as Source of Variability in Bioassays and LPS-Binding Proteins as Remedy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Function and Biogenesis of Lipopolysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of phenotypic and functional stability of RAW 264.7 cell line through serial passages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. blog.abclonal.com [blog.abclonal.com]
- 17. stjohnslabs.com [stjohnslabs.com]
- 18. Increased stability and solubility of dihydroartemisinin in aqueous solution through the formation of complexes with 2-hydroxypropyl-β-cyclodextrin [jcps.bjmu.edu.cn]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Effect of temperature on the solubility and solid phase stability of zirconium hydroxide | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 22. hycultbiotech.com [hycultbiotech.com]
- 23. woongbee.com [woongbee.com]
- 24. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
Validation & Comparative
In-Depth Analysis of Yuexiandajisu E's Anti-Cancer Mechanisms: A Comparative Guide
A definitive validation of the anti-cancer mechanisms attributed to "Yuexiandajisu E" and a direct comparison with alternative treatments cannot be provided at this time. Extensive searches of scientific literature and chemical databases did not yield any identifiable compound or agent with the name "this compound." This suggests that "this compound" may be a non-standardized name, a mistranslation, or a component of a proprietary herbal formulation not disclosed in public-facing research.
To conduct a thorough and accurate comparison as requested, a precise scientific identifier for the compound is essential. This would typically be a chemical name, a CAS registry number, or the Latin binomial of the plant source followed by the specific isolate name.
Without this foundational information, it is not possible to:
-
Retrieve specific experimental data on its anti-cancer activity.
-
Identify the signaling pathways it modulates.
-
Compare its efficacy and mechanism of action to other therapeutic agents.
-
Provide detailed experimental protocols for its validation.
We encourage researchers, scientists, and drug development professionals who have access to more specific information about "this compound" to provide a scientific name. With a valid identifier, a comprehensive comparative guide can be developed to meet the specified requirements.
General Framework for Validating a Novel Anti-Cancer Compound
For the benefit of researchers working on novel anti-cancer agents, we present a generalized workflow and the types of experimental data and protocols that would be necessary for a comparative guide. This framework illustrates the rigorous process of validating a new compound's anti-cancer mechanism.
Experimental Workflow for Anti-Cancer Drug Validation
The following diagram outlines a typical workflow for validating the anti-cancer properties of a novel compound.
Caption: A generalized workflow for validating the anti-cancer mechanism of a novel compound, from initial in vitro screening to in vivo studies and comparative analysis.
Key Signaling Pathways in Cancer Therapeutics
Understanding the signaling pathways a compound affects is crucial to determining its mechanism of action. Below are simplified diagrams of two common pathways implicated in cancer, which would be central to the analysis of a compound like "this compound."
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a critical process that is often dysregulated in cancer. Many anti-cancer drugs function by inducing apoptosis in tumor cells.
Caption: A diagram illustrating the intrinsic apoptosis pathway, a common target for anti-cancer therapies.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a key signaling cascade that promotes cell survival, proliferation, and growth. It is often hyperactivated in cancer, making it a prime target for therapeutic intervention.
Caption: An overview of the PI3K/Akt signaling pathway and a potential point of inhibition by an anti-cancer compound.
Data Presentation and Experimental Protocols
Once a compound is identified and experimental data is available, the following structures would be used to present the information clearly and concisely.
Table 1: Comparative Cell Viability (IC50 Values)
This table would compare the half-maximal inhibitory concentration (IC50) of the novel compound with standard-of-care drugs across various cancer cell lines.
| Cell Line | This compound (µM) | Doxorubicin (µM) | Paclitaxel (µM) |
| MCF-7 (Breast) | Data Unavailable | Reference Value | Reference Value |
| A549 (Lung) | Data Unavailable | Reference Value | Reference Value |
| HeLa (Cervical) | Data Unavailable | Reference Value | Reference Value |
Experimental Protocols
Detailed methodologies are fundamental for the reproducibility of scientific findings. Below are examples of the types of protocols that would be included.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of "this compound" and control drugs for 48 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values using a dose-response curve.
Western Blot Analysis
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 30 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and incubate with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-Akt, anti-p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensity relative to a loading control (e.g., β-actin).
We remain committed to providing a comprehensive analysis of "this compound" should a verifiable scientific identifier become available.
Comparative Cytotoxicity of Daphniphyllum Alkaloids: A Guide for Researchers
A comparative analysis of the cytotoxic effects of various Daphniphyllum alkaloids against several human cancer cell lines is presented below. This guide is intended for researchers, scientists, and drug development professionals interested in the potential of this class of natural products as anticancer agents.
Initial literature searches for the cytotoxic activity of Yuexiandajisu E did not yield any publicly available data. Therefore, a direct comparison with other Daphniphyllum alkaloids is not possible at this time. This guide instead provides a comparative overview of the cytotoxic profiles of other well-documented alkaloids from this family, offering valuable insights into their potential as a source for novel therapeutic leads.
Cytotoxicity Profile of Selected Daphniphyllum Alkaloids
The following table summarizes the reported cytotoxic activities (IC50 values) of several Daphniphyllum alkaloids against a panel of human cancer cell lines. The data is compiled from various studies and presented to facilitate a clear comparison of their potency and selectivity.
| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |
| Daphnioldhanol A | HeLa (Cervical Cancer) | 31.9 | [1][2] |
| MCF-7 (Breast Cancer) | > 76 | [2] | |
| A549 (Lung Cancer) | > 76 | [2] | |
| MGC-803 (Gastric Cancer) | > 76 | [2] | |
| COLO-205 (Colon Cancer) | > 76 | [2] | |
| Daphnezomine W | HeLa (Cervical Cancer) | 16.0 (µg/mL) | [3][4] |
Note: The IC50 value for Daphnezomine W is reported in µg/mL. Direct molar concentration comparison with other alkaloids requires knowledge of its molecular weight.
Experimental Protocols
The cytotoxic activities summarized above were predominantly determined using the MTT assay. This colorimetric assay is a standard method for assessing cell viability and proliferation.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan (B1609692) crystals.[5][6][7] The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
96-well microtiter plates
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with fetal bovine serum and antibiotics)
-
Daphniphyllum alkaloids (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)[5]
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 × 10³ to 1 × 10⁴ cells/well). The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of the Daphniphyllum alkaloids. A vehicle control (medium with the solvent used to dissolve the alkaloids) and a positive control (a known cytotoxic agent, e.g., Doxorubicin) are also included.
-
Incubation: The plates are incubated with the compounds for a specified period, typically 48 or 72 hours.
-
MTT Addition: Following the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.
Visualizing Experimental and Biological Pathways
To further aid in the understanding of the experimental workflow and a potential mechanism of action for cytotoxic compounds, the following diagrams are provided.
Caption: Workflow of the MTT cytotoxicity assay.
Caption: Simplified overview of apoptosis signaling pathways.
References
- 1. New Secodaphnane-Type Alkaloids with Cytotoxic Activities from Daphniphyllum angustifolium Hutch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 5. abcam.com [abcam.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
No Scientific Data Found for In Vivo Anti-inflammatory Effects of Yuexiandajisu E
Extensive searches of scientific literature and databases have yielded no specific information regarding the in vivo anti-inflammatory effects of a compound referred to as "Yuexiandajisu E." Consequently, a comparative guide validating its performance against other anti-inflammatory agents, including detailed experimental data and methodologies, cannot be provided at this time.
The current body of scientific research does not contain specific studies investigating the mechanisms of action, efficacy, or safety of "this compound" in living organisms. Therefore, crucial data points for a comprehensive comparison, such as dose-dependent responses, effects on pro-inflammatory and anti-inflammatory cytokines, and the underlying signaling pathways, are unavailable.
For researchers, scientists, and drug development professionals interested in the anti-inflammatory properties of novel compounds, it is recommended to consult published studies on well-characterized agents. The evaluation of a compound's anti-inflammatory potential typically involves a series of standardized in vivo and in vitro experiments.
Standard Experimental Workflow for Assessing Anti-inflammatory Agents
A typical experimental workflow to validate the anti-inflammatory effect of a new compound would involve the following steps:
Caption: A generalized workflow for the evaluation of novel anti-inflammatory compounds.
Key Signaling Pathways in Inflammation
The anti-inflammatory activity of many compounds is mediated through their interaction with key signaling pathways. A simplified diagram of a common inflammatory signaling pathway is presented below.
Caption: A simplified representation of the NF-κB signaling pathway in inflammation.
Without specific research on "this compound," it is impossible to place it within the context of existing anti-inflammatory therapies or to detail its specific molecular interactions. Researchers are encouraged to focus on compounds with a documented scientific basis for their biological activities.
The Double-Edged Sword: Unraveling the Structure-Activity Relationship of Yuexiandajisu E Analogs in Cancer, Inflammation, and Viral Infections
Yuexiandajisu E, an abietane-type diterpenoid isolated from Euphorbia ebracteolata, and its analogs are emerging as a significant class of natural products with potent biological activities. Researchers in drug discovery and development are keenly investigating these compounds for their potential as cytotoxic, anti-inflammatory, and antiviral agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and related abietane (B96969) diterpenoids, supported by experimental data, to illuminate the structural features crucial for their therapeutic effects.
Cytotoxic Activity: A Battle Against Cancer Cells
The primary bioactivity reported for this compound and its analogs is their cytotoxicity against various cancer cell lines. The abietane skeleton, a tricyclic diterpene core, forms the backbone of these compounds, with modifications at different positions significantly influencing their potency.
Comparative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC₅₀) values of this compound analogs and related abietane diterpenoids against a panel of human cancer cell lines.
| Compound | Structure | Cell Line | IC₅₀ (µM) | Reference |
| Yuexiandajisu D | Abietane | ANA-1 (murine macrophage) | 0.288 | [1] |
| Jolkinolide B | Abietane | ANA-1 (murine macrophage) | 0.0446 | [1] |
| B16 (murine melanoma) | 0.0448 | [1] | ||
| Jurkat (human T-cell leukemia) | 0.0647 | [1] | ||
| K562 (human chronic myeloid leukemia) | 12.1 (µg/mL) | [2] | ||
| Eca-109 (human esophageal carcinoma) | 23.7 (µg/mL) | [2] | ||
| HepG2 (human hepatoma) | >50.0 (µg/mL) | [2] | ||
| MKN45 (human gastric cancer) | 44.69 (24h), 33.64 (48h) | [3] | ||
| ent-11α-hydroxyabieta-8(14),13(15)-dien-16,12α-olide | Abietane | ANA-1 (murine macrophage) | 0.00712 | [1][4] |
| Jurkat (human T-cell leukemia) | 0.0179 | [1][4] | ||
| Euphonoid H | ent-Abietane | C4-2B (human prostate cancer) | 5.52 | [5][6] |
| C4-2B/ENZR (enzalutamide-resistant) | 4.16 | [5][6] | ||
| Euphonoid I | ent-Abietane | C4-2B (human prostate cancer) | 4.49 | [5][7] |
| C4-2B/ENZR (enzalutamide-resistant) | 5.74 | [5][7] | ||
| MDA-MB-231 (human breast cancer) | 12.45 | [5] | ||
| HCT-15 (human colon cancer) | 10.33 | [5] | ||
| RKO (human colon cancer) | 9.87 | [5] |
Structure-Activity Relationship for Cytotoxicity
The collected data suggests several key structural features that govern the cytotoxic potential of these abietane diterpenoids:
-
The α,β-unsaturated γ-lactone ring: This moiety, attached to the C-ring, appears to be crucial for activity. The electrophilic nature of this ring system likely allows for covalent modification of biological macromolecules, such as proteins and DNA, leading to cell death.[8]
-
Hydroxylation and Epoxidation: The presence and position of hydroxyl and epoxy groups significantly impact cytotoxicity. For instance, ent-11α-hydroxyabieta-8(14),13(15)-dien-16,12α-olide, with a hydroxyl group at C-11, exhibits potent activity.[1][4]
-
Stereochemistry: The stereochemistry of the abietane core (ent-abietane vs. abietane) can influence the interaction with biological targets, leading to variations in activity.[5]
Caption: Key structural determinants of cytotoxic activity in abietane diterpenoids.
Anti-Inflammatory Activity: Quelling the Flames of Inflammation
Chronic inflammation is a hallmark of numerous diseases, and natural products are a rich source of anti-inflammatory agents. Diterpenoids from Euphorbia species have demonstrated the ability to modulate inflammatory pathways, primarily by inhibiting the production of nitric oxide (NO), a key inflammatory mediator.
Comparative Anti-Inflammatory Data
| Compound | Structure Type | Assay | IC₅₀ (µM) | Reference |
| Euphohelinode H | ent-Abietane Lactone | NO Inhibition (LPS-stimulated RAW264.7) | 30.23 | [9] |
| Compound 2 (from E. hylonoma) | ent-Isopimarane | NO Inhibition (LPS-stimulated RAW264.7) | 7.12 | [10] |
| Compound 12 (from E. hylonoma) | ent-Rosane | NO Inhibition (LPS-stimulated RAW264.7) | 12.73 | [10] |
| Pygmaeocin B | Rearranged Abietane | NO Inhibition (LPS-activated RAW 264.7) | 0.033 | [11] |
Structure-Activity Relationship for Anti-Inflammatory Activity
While data is more limited compared to cytotoxicity, preliminary SAR suggests:
-
Inhibition of Inflammatory Mediators: The mechanism of action often involves the suppression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) through the NF-κB signaling pathway.[9]
-
Structural Diversity: Potent anti-inflammatory activity is not limited to the abietane skeleton; other diterpenoid classes like isopimarane (B1252804) and rosane (B1243671) also exhibit significant inhibitory effects on NO production.[10]
Caption: Inhibition of the NF-κB pathway by diterpenoids reduces inflammatory mediators.
Antiviral Activity: A Potential New Frontier
The exploration of Euphorbia diterpenoids for antiviral applications is a growing area of research. While specific data for this compound is not yet available, related compounds from the same genus have shown promise against a range of viruses.
Antiviral Activity Data of Euphorbia Diterpenoids
| Compound Class | Virus | Activity | Reference |
| Tigliane Diterpenes | HIV-1, HIV-2 | Significant inhibition (IC₅₀ from 1.10 to 7.47 µM) | [12] |
| Triterpenes & Phenolics | Herpes Simplex Virus Type-2 (HSV-2) | Potent inhibition (IC₅₀ from 0.032 to 11.73 µM) | [13] |
| ent-Atisane Diterpenoids | Influenza A (H1N1) | Notable activity (EC₅₀ from 1.22 to 8.56 µM) | [14] |
The diverse structures of diterpenoids exhibiting antiviral effects suggest multiple mechanisms of action, warranting further investigation into the potential of abietane analogs in this therapeutic area.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of the key experimental protocols used to assess the bioactivities of this compound analogs.
Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability.[2][5]
-
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cells are seeded in 96-well plates and incubated with varying concentrations of the test compound.
-
After the incubation period, MTT solution is added to each well and incubated for several hours.
-
A solubilizing agent (e.g., DMSO or a specialized SDS-based solution) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a wavelength of 570-590 nm.
-
The IC₅₀ value is calculated from the dose-response curve.
-
2. SRB (Sulphorhodamine B) Assay
The SRB assay is another widely used method for determining cytotoxicity, based on the measurement of cellular protein content.[15]
-
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, which reflects the cell number.
-
Procedure:
-
Cells are seeded in 96-well plates and treated with the test compounds.
-
After incubation, the cells are fixed with trichloroacetic acid (TCA).
-
The fixed cells are stained with SRB solution.
-
Unbound dye is removed by washing with 1% acetic acid.
-
The protein-bound dye is solubilized with a Tris base solution.
-
The absorbance is measured at approximately 515 nm.
-
Caption: A streamlined workflow for in vitro cytotoxicity testing.
Anti-inflammatory Assay
Griess Assay for Nitric Oxide (NO) Inhibition
This assay quantifies nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.[7][16]
-
Principle: The Griess reagent converts nitrite into a deep purple azo compound. The intensity of the color is proportional to the nitrite concentration.
-
Procedure:
-
Macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) in the presence of varying concentrations of the test compound.
-
After incubation, the cell culture supernatant is collected.
-
The supernatant is mixed with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
After a short incubation, the absorbance is measured at 540 nm.
-
The concentration of nitrite is determined from a standard curve, and the IC₅₀ for NO inhibition is calculated.
-
Antiviral Assays
Quantitative Real-Time PCR (qRT-PCR) for Anti-HSV-2 Activity
This method is used to quantify the amount of viral DNA or RNA in a sample, providing a measure of viral replication.[11][17]
-
Principle: qRT-PCR amplifies and simultaneously quantifies a targeted viral nucleic acid sequence in real-time using fluorescent probes.
-
Procedure:
-
Host cells are infected with the virus and treated with the test compound.
-
After an incubation period, total DNA or RNA is extracted from the cells.
-
A PCR reaction is set up with primers and a probe specific to a viral gene.
-
The amplification is monitored in a real-time PCR instrument.
-
The viral load is quantified, and the EC₅₀ (50% effective concentration) is determined.
-
Hemagglutination Inhibition (HI) Assay for Anti-Influenza (H1N1) Activity
The HI assay is a classical method to measure the ability of antibodies or other agents to inhibit the agglutination of red blood cells by the influenza virus.[9]
-
Principle: The influenza virus has hemagglutinin on its surface, which can bind to red blood cells and cause them to clump together (hemagglutination). Antiviral agents that block this interaction will inhibit hemagglutination.
-
Procedure:
-
Serial dilutions of the test compound are incubated with a standardized amount of the H1N1 virus.
-
A suspension of red blood cells (typically from chickens or turkeys) is added to the mixture.
-
The plate is incubated, and the presence or absence of hemagglutination is observed.
-
The highest dilution of the compound that inhibits hemagglutination is determined as the HI titer.
-
Conclusion
This compound and its abietane analogs represent a promising class of bioactive natural products. The structure-activity relationship studies, though still in their early stages for some bioactivities, highlight the importance of the abietane core and its substitutions in determining their cytotoxic and anti-inflammatory potential. The α,β-unsaturated γ-lactone moiety is a key feature for cytotoxicity, while the ability to modulate the NF-κB pathway is central to their anti-inflammatory effects. While the antiviral potential of this specific subclass of diterpenoids is less explored, related compounds from the Euphorbia genus show significant promise. Further synthesis of analogs and comprehensive biological evaluation are warranted to fully elucidate their therapeutic potential and to develop novel drug candidates for the treatment of cancer, inflammatory diseases, and viral infections.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. biomedscidirect.com [biomedscidirect.com]
- 7. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Hemagglutination Inhibition (HI) Assay of Influenza Viruses with Monoclonal Antibodies [bio-protocol.org]
- 10. mdpi.com [mdpi.com]
- 11. 8500 - Herpes Simplex Viruses 1 2 HSV 1 HSV 2 Quantitative PCR | Clinical | Eurofins-Viracor [eurofins-viracor.com]
- 12. 4adi.com [4adi.com]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 16. researchgate.net [researchgate.net]
- 17. Detection of herpes simplex virus 2: a SYBR-Green-based real-time PCR assay - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Yueju Pill's Therapeutic Potential: A Comparative Guide for Researchers
Disclaimer: The following guide discusses "Yueju Pill" as the subject of investigation. Initial searches for "Yuexiandajisu E" did not yield relevant scientific data, leading to the hypothesis that it may be a component, alternate name, or misnomer for the well-documented traditional Chinese medicine, Yueju Pill. This guide is intended for researchers, scientists, and drug development professionals and is based on available preclinical and clinical data.
I. Therapeutic Potential in Major Depressive Disorder
Yueju Pill has demonstrated rapid antidepressant effects in preclinical models, positioning it as a potential alternative or adjunct to existing antidepressant therapies. This section compares the performance of Yueju Pill with a rapid-acting antidepressant, ketamine, and a conventional selective serotonin (B10506) reuptake inhibitor (SSRI), fluoxetine.
Quantitative Data Summary
| Parameter | Yueju Pill | Ketamine | Fluoxetine |
| Preclinical Models | |||
| Learned Helplessness (Mice) | |||
| Escape Failures | Significantly reduced with a single administration (P=0.013)[1] | - | Requires chronic administration |
| Freezing Behavior | Significantly reduced with a single administration (P=0.039)[1] | - | Requires chronic administration |
| Tail Suspension Test (Mice) | |||
| Immobility Time | Dose-dependent reduction sustained for 24 hours (P=0.003)[1] | Dose-dependent reduction sustained for 24 hours (P<0.001)[1] | Requires chronic administration |
| Molecular Mechanisms (Hippocampus) | |||
| BDNF Protein Expression | Acutely increased at 30 minutes (similar to ketamine)[1][2][3] | Acutely increased at 30 minutes[1][2][3] | Increased only after chronic administration |
| eEF2 Phosphorylation | Significantly reduced at 30 minutes (P=0.045)[1] | Significantly reduced at 30 minutes (P=0.01)[1] | No immediate effect |
Experimental Protocols
1. Learned Helplessness Paradigm in Mice:
-
Objective: To assess rapid antidepressant effects.
-
Procedure: Mice were subjected to inescapable foot shocks. 24 hours later, they were placed in a shuttle box where they could escape a shock by crossing to the other side. The number of escape failures and freezing behavior were recorded. A single administration of Yueju Pill extract was given before the shuttle box test.[1]
2. Tail Suspension Test (TST) in Mice:
-
Objective: To evaluate the duration of antidepressant-like effects.
-
Procedure: Mice were suspended by their tails, and the duration of immobility was recorded over a set period. Different doses of Yueju Pill extract or ketamine were administered 24 hours before the test.[1]
3. Western Blot for BDNF and p-eEF2:
-
Objective: To measure changes in protein expression and phosphorylation in the hippocampus.
-
Procedure: Mice were administered Yueju Pill extract, ketamine, or vehicle. At 30 minutes and 24 hours post-administration, hippocampal tissue was collected. Protein levels of Brain-Derived Neurotrophic Factor (BDNF) and phosphorylated eukaryotic elongation factor 2 (p-eEF2) were quantified by Western blot analysis.[1]
Signaling Pathways and Experimental Workflow
Caption: Comparative signaling pathways of Yueju Pill, Ketamine, and Fluoxetine in depression.
Caption: Experimental workflow for preclinical evaluation of antidepressant effects.
II. Therapeutic Potential in Advanced Biliary Tract Cancer
Yueju Pill is currently being investigated as an adjunct to standard chemotherapy for advanced biliary tract cancer (BTC). This section outlines the ongoing clinical trial and compares the investigational arm with the standard of care.
Quantitative Data Summary (from Clinical Trial Protocol)
| Parameter | Yueju Pill + Standard Chemotherapy (Investigational) | Placebo + Standard Chemotherapy (Control) |
| Intervention | Yueju Pill (6-9 g, twice daily, orally) + Guideline-based standard chemotherapy | Placebo + Guideline-based standard chemotherapy |
| Primary Outcome | To be determined upon trial completion | To be determined upon trial completion |
| Key Secondary Outcomes | To be determined upon trial completion | To be determined upon trial completion |
| Trial Identifier | NCT07169916[4] | NCT07169916[4] |
| Status | Recruiting | Recruiting |
Experimental Protocols
1. Clinical Trial Design (NCT07169916):
-
Objective: To evaluate the impact of Yueju Pill on quality of life and treatment efficacy in patients with advanced BTC receiving standard therapy.[4]
-
Design: A multicenter, randomized, double-blind, placebo-controlled clinical trial.[4]
-
Participants: Patients with unresectable advanced or metastatic biliary tract cancer.
-
Intervention Arm: Standard chemotherapy plus Yueju Pill (6-9 g per dose, twice daily, orally) until disease progression or intolerable toxicity.[4]
-
Control Arm: Standard chemotherapy plus a matching placebo.[4]
2. Standard Chemotherapy for Advanced Biliary Tract Cancer:
-
The established standard of care is a combination of gemcitabine (B846) and cisplatin.[5][6][7][8][9][10] This regimen has been shown to improve overall and progression-free survival compared to gemcitabine alone.[5]
-
Other chemotherapy agents that may be used include 5-fluorouracil (B62378) (5-FU), capecitabine, and oxaliplatin.[8][9]
Logical Relationships in the Clinical Trial
Caption: Logical diagram of the randomized controlled trial for Yueju Pill in advanced biliary tract cancer.
References
- 1. Yueju Pill Rapidly Induces Antidepressant-Like Effects and Acutely Enhances BDNF Expression in Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yueju pill rapidly induces antidepressant-like effects and acutely enhances BDNF expression in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Yueju Pill Rapidly Induces Antidepressant-Like Effects and Acutely Enhances BDNF Expression in Mouse Brain - 科研通 [ablesci.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Chemotherapy for Biliary Tract Cancer in 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemotherapy in advanced biliary tract carcinoma: a pooled analysis of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. mskcc.org [mskcc.org]
- 9. cancerresearchuk.org [cancerresearchuk.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
Unraveling the Therapeutic Potential of Yuexiandajisu E: A Comparative Analysis Based on Available Data
A comprehensive comparison of the gene expression profiles induced by Yuexiandajisu E remains a challenge due to the current lack of publicly available transcriptomic data. While recognized for its anticancer properties, the precise molecular mechanisms and genome-wide effects of this natural compound are yet to be fully elucidated. This guide synthesizes the existing research on this compound and related compounds from its source, Euphorbia ebracteolata Hayata, providing a framework for future investigation and a comparison with established anticancer agents where possible.
This compound is a member of a series of abietane (B96969) diterpenoids isolated from the roots of Euphorbia ebracteolata Hayata, a plant utilized in traditional Chinese medicine for treating various ailments, including cancer.[1] Research has confirmed that this compound, alongside its counterpart Yuexiandajisu D, exhibits significant anticancer properties, though the specific mechanisms of action are still unresolved.[1]
In the absence of direct gene expression data for this compound, this guide will explore the known biological activities of other compounds isolated from Euphorbia ebracteolata Hayata to infer potential pathways and offer a comparative perspective.
Comparative Analysis of Bioactive Compounds from Euphorbia ebracteolata Hayata
While data on this compound is sparse, studies on other metabolites from the same plant offer insights into potential anticancer mechanisms. For instance, (±)-euphebranone A, another compound from E. ebracteolata, has been shown to induce G2/M phase cell-cycle arrest and inhibit the viability of hepatocellular carcinoma cells by suppressing the EGFR/PTEN and PI3K/AKT signaling pathways.[2][3][4]
To provide a comparative context, the following table summarizes the known anticancer activities of select compounds from Euphorbia ebracteolata Hayata and a well-established chemotherapeutic agent, Doxorubicin.
| Compound/Drug | Cancer Cell Line(s) | Known Mechanism of Action | IC50 Value(s) |
| (±)-euphebranone A | SMMC-7721 (Hepatocellular Carcinoma) | Induces G2/M cell cycle arrest; Suppresses EGFR/PTEN and PI3K/AKT signaling pathways.[2][3][4] | 0.625 ± 0.039 μM[2][3] |
| SW480 (Colon Carcinoma), HL-60 (Promyelocytic Leukemia) | Inhibitory effects observed.[4] | Not specified | |
| Bisebracteolasin A | HL-60, SMMC-7721, P6C (Colorectal Cancer Stem Cell) | Inhibits tumorsphere formation and migration of P6C cells. | 2.61 μM (HL-60), 4.08 μM (SMMC-7721), 16.48 μM (P6C) |
| Doxorubicin | Various (e.g., Breast, Liver, Lung) | DNA intercalation, topoisomerase II inhibition, generation of reactive oxygen species (ROS).[5] | Varies by cell line (typically nM to low µM range) |
Table 1. Comparative Anticancer Activities of Compounds from Euphorbia ebracteolata Hayata and Doxorubicin. This table highlights the cytotoxic and mechanistic data available for compounds from the same plant as this compound, alongside a standard chemotherapeutic agent for context.
Potential Signaling Pathways
Based on the activity of related compounds, a hypothetical signaling pathway that could be modulated by diterpenoids from Euphorbia ebracteolata Hayata is presented below. It is crucial to note that this is a speculative model for this compound and requires experimental validation.
Figure 1. Hypothetical Signaling Pathway. This diagram illustrates a potential mechanism of action for this compound, based on data from related compounds that inhibit the PI3K/AKT pathway.
Experimental Protocols for Future Gene Expression Analysis
To generate the necessary data for a comprehensive comparison, the following experimental workflow would be required.
Figure 2. Gene Expression Profiling Workflow. This diagram outlines the necessary steps to determine the gene expression profile induced by this compound.
Methodology in Detail:
-
Cell Culture and Treatment: Human cancer cell lines (e.g., hepatocellular carcinoma lines like SMMC-7721 or HepG2) would be cultured under standard conditions. Cells would then be treated with an effective concentration of this compound (determined by prior dose-response experiments), a vehicle control (e.g., DMSO), and any alternative compounds for a specified time period (e.g., 24, 48 hours).
-
RNA Extraction and Quality Control: Total RNA would be isolated from the treated and control cells using a suitable kit (e.g., RNeasy Kit, Qiagen). RNA quality and quantity would be assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8).
-
Library Preparation and Sequencing: RNA sequencing libraries would be prepared from the extracted RNA. This typically involves poly(A) mRNA selection, cDNA synthesis, adapter ligation, and amplification. The prepared libraries would then be sequenced on a high-throughput platform, such as an Illumina NovaSeq.
-
Bioinformatic Analysis: The raw sequencing reads would be subjected to quality control, trimmed, and aligned to a reference human genome. Differential gene expression analysis would be performed to identify genes that are significantly up- or downregulated by this compound treatment compared to controls. Subsequent pathway and gene ontology analysis would reveal the biological processes and signaling pathways affected by the compound.
While this compound holds promise as an anticancer agent, a detailed understanding of its mechanism of action at the gene expression level is currently unavailable. The information on related compounds from Euphorbia ebracteolata Hayata suggests that pathways such as the PI3K/AKT/mTOR axis may be relevant. The generation of transcriptomic data through the experimental protocols outlined above is an essential next step to unlock the full therapeutic potential of this compound and enable robust comparisons with other anticancer agents. This will be critical for researchers and drug development professionals seeking to advance this natural product into a potential clinical candidate.
References
- 1. Yuexiandajisu diterpenoids from Euphorbia ebracteolata Hayata (Langdu roots): An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Study on Antitumor Secondary Metabolites from Euphorbia ebracteolata Hayata: Structural Characterization, Network Pharmacology, Molecular Docking and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study on Antitumor Secondary Metabolites from Euphorbia ebracteolata Hayata: Structural Characterization, Network Pharmacology, Molecular Docking and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validation of Quercetin as a Lead Compound for Drug Development: A Comparative Guide
This guide provides an objective comparison of the flavonoid Quercetin (B1663063) with established anticancer agents, Paclitaxel (B517696) and Doxorubicin. It aims to assist researchers, scientists, and drug development professionals in evaluating Quercetin's potential as a lead compound by presenting its mechanism of action, comparative efficacy data, and detailed experimental protocols.
Introduction: Quercetin as a Promising Anticancer Candidate
Quercetin is a naturally occurring flavonoid found in many fruits and vegetables, known for its antioxidant and anti-inflammatory properties.[1][2] Emerging evidence from numerous in vitro and in vivo studies highlights its potential as an anticancer agent.[3][4] Quercetin exhibits a multi-targeted approach to cancer therapy by inhibiting cancer cell proliferation, inducing programmed cell death (apoptosis), preventing the formation of new blood vessels (angiogenesis), and hindering metastasis.[1][5] A key advantage is its potent cytotoxic effect against cancer cells, accompanied by minimal or no harm to normal cells.[3][5]
This guide compares the cytotoxic activity of Quercetin against two widely used chemotherapy drugs:
-
Paclitaxel (Taxol®): A mitotic inhibitor that works by stabilizing microtubules, leading to cell cycle arrest in the G2/M phase and subsequent cell death.[6][7][8]
-
Doxorubicin (Adriamycin®): An anthracycline antibiotic that acts by intercalating into DNA and inhibiting the enzyme topoisomerase II, which blocks the growth and division of cancer cells.[9][10][11][12]
Mechanism of Action & Signaling Pathways
Quercetin modulates several intracellular signaling pathways critical for cancer cell survival and proliferation. One of the most significant is the PI3K/Akt/mTOR pathway , which is frequently over-activated in many human cancers.[13][14][15][16] By inhibiting this pathway, Quercetin can suppress tumor growth and induce apoptosis.[1][17] Other pathways affected by Quercetin include MAPK, Wnt/β-catenin, and JAK/STAT.[18][19]
The diagram below illustrates the inhibitory effect of Quercetin on the PI3K/Akt signaling pathway.
Caption: Quercetin inhibits the PI3K/Akt pathway, a key regulator of cell survival.
Comparative Performance: Cytotoxicity Data
The efficacy of a potential anticancer compound is often initially assessed by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit the growth of 50% of a cancer cell population. The table below summarizes the IC50 values for Quercetin, Paclitaxel, and Doxorubicin across various human cancer cell lines.
Note: IC50 values can vary between studies due to different experimental conditions, such as drug exposure time and specific assay protocols.
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time |
| Quercetin | A549 | Lung Cancer | 5.14 µg/ml (~17 µM) | 72h |
| A549 | Lung Cancer | 1.14 µmol/l | 72h | |
| MCF-7 | Breast Cancer | 4.9 - 17.2 µM | - | |
| HT-29 | Colon Cancer | 81.65 µM | 48h | |
| HCT116 | Colon Cancer | 5.79 µM | - | |
| MDA-MB-231 | Breast Cancer | 5.81 µM | - | |
| Paclitaxel | Various (8 lines) | Various | 0.0025 - 0.0075 µM | 24h |
| NSCLC Lines | Non-Small Cell Lung | 0.027 µM (median) | 120h | |
| SCLC Lines | Small Cell Lung | 5.0 µM (median) | 120h | |
| MDA-MB-231 | Breast Cancer | ~0.003 - 0.005 µM | 72h | |
| Doxorubicin | A549 | Lung Cancer | > 20 µM | 24h |
| MCF-7 | Breast Cancer | 2.50 µM | 24h | |
| HeLa | Cervical Cancer | 1.00 - 2.92 µM | 24-48h | |
| Hep-G2 | Liver Cancer | 12.18 - 14.72 µg/ml (~22-27 µM) | 24h | |
| HCT116 | Colon Cancer | 24.30 µg/ml (~44 µM) | 24h |
(Data compiled from sources:[4][20][21][22][23][24][25][26][27][28][29][30][31])
Key Experimental Protocols
Reproducibility is critical in drug development. Below are detailed protocols for two fundamental assays used to evaluate the performance of anticancer compounds.
The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[32] The amount of formazan produced is directly proportional to the number of living cells.[32]
References
- 1. Quercetin and its effects on cancer: a promising natural treatment – BMS Clinic [bmsclinic.com.hk]
- 2. mskcc.org [mskcc.org]
- 3. Anticancer potential of quercetin: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Paclitaxel Through the Ages of Anticancer Therapy: Exploring Its Role in Chemoresistance and Radiation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. molbiolcell.org [molbiolcell.org]
- 9. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. go.drugbank.com [go.drugbank.com]
- 12. cancerresearchuk.org [cancerresearchuk.org]
- 13. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 16. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 17. Frontiers | The potential anti-cancer effects of quercetin on blood, prostate and lung cancers: An update [frontiersin.org]
- 18. Quercetin as an innovative therapeutic tool for cancer chemoprevention: Molecular mechanisms and implications in human health - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 22. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 23. Targets Involved in the Anti-Cancer Activity of Quercetin in Breast, Colorectal and Liver Neoplasms [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. spandidos-publications.com [spandidos-publications.com]
- 26. researchgate.net [researchgate.net]
- 27. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Antiproliferative, Apoptotic Effects and Suppression of Oxidative Stress of Quercetin against Induced Toxicity in Lung Cancer Cells of Rats: In vitro and In vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Anticancer effect and apoptosis induction by quercetin in the human lung cancer cell line A-549 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. tis.wu.ac.th [tis.wu.ac.th]
- 31. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of Yuexiandajisu E: A Guide for Laboratory Professionals
I. Core Principles of Disposal for Novel Compounds
In the absence of a specific Safety Data Sheet (SDS) for Yuexiandajisu E, it must be handled as a hazardous substance. The fundamental principle is to prevent environmental contamination and accidental exposure.[1] This involves a hierarchy of waste management strategies, starting with pollution prevention and source reduction, followed by responsible collection, storage, and disposal through a certified hazardous waste contractor.[2]
II. Personal Protective Equipment (PPE) and Handling
Before beginning any disposal-related activities, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). The level of protection should be determined by treating this compound as a substance with a high potential for hazard.
| PPE Category | Recommended Equipment for Handling this compound | Rationale |
| Eye Protection | Chemical safety goggles and/or a full-face shield. | To protect against splashes or aerosolized particles. |
| Hand Protection | Chemotherapy-rated gloves (double gloving is recommended). | Provides a high level of protection against chemical permeation. |
| Body Protection | A disposable, fluid-resistant gown with long sleeves. | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | An N95 or higher-rated respirator, especially when handling powders. | To prevent inhalation of aerosolized particles. |
III. Step-by-Step Disposal Protocol for this compound
The following protocol provides a systematic approach to the safe disposal of this compound waste, from the point of generation to final collection.
Step 1: Waste Characterization and Segregation
-
Assume Hazard: Treat all this compound waste as hazardous.[3]
-
Do Not Mix: Do not mix this compound waste with other chemical waste streams to prevent unknown and potentially dangerous reactions.[1][3]
-
Segregate by Form: Maintain separate, clearly marked containers for solid and liquid waste.[3]
-
Solid Waste: Includes contaminated gloves, wipes, and disposable labware.
-
Liquid Waste: Includes unused solutions and solvent rinses.
-
Sharps: Any contaminated needles or blades should be placed in a designated sharps container.[4]
-
Step 2: Container Selection and Labeling
-
Use Compatible Containers: Select waste containers made of materials compatible with this compound. For many organic compounds, glass or polyethylene (B3416737) containers are suitable.[3] The container must be in good condition, with no leaks or cracks.[5]
-
Ensure Proper Sealing: Containers must have a secure, leak-proof lid.[3]
-
Immediate and Clear Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added.[3] The label should clearly state "Hazardous Waste," the name of the chemical (this compound), and the potential hazards (e.g., "Toxic," "Handle with Caution").
Step 3: Accumulation and Storage
-
Designated Accumulation Area: Store waste containers in a designated satellite accumulation area that is at or near the point of generation and under the control of laboratory personnel.[3]
-
Secondary Containment: Place waste containers in a secondary containment bin to prevent the spread of material in case of a leak or spill.[3]
-
Keep Containers Closed: Waste containers must remain closed at all times except when adding waste.[3]
Step 4: Final Disposal
-
Contact Environmental Health and Safety (EHS): When the container is full or ready for disposal, contact your institution's EHS department.[3]
-
Provide Documentation: Be prepared to provide the waste label and any available information about the compound to the EHS personnel.[3]
-
Professional Disposal: The EHS department will arrange for the collection and disposal of the waste by a licensed hazardous waste contractor.[3]
IV. Disposal of Contaminated Materials
Proper disposal extends to all materials that have come into contact with this compound.
| Material | Disposal Procedure |
| Unused Compound | Must be disposed of as hazardous pharmaceutical waste. Place in a clearly labeled, sealed container. |
| Contaminated Labware (Glass) | Segregate as hazardous waste. Do not rinse. Place directly into a designated hazardous waste container. |
| Contaminated Labware (Plastic) | Dispose of as hazardous waste in a designated sharps or waste container. |
| Contaminated PPE | All PPE (gloves, gowns, etc.) must be disposed of as hazardous waste in a designated, labeled container. |
V. Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don Appropriate PPE: Before attempting to clean the spill, don the recommended PPE.
-
Contain the Spill: Use a chemical spill kit to absorb and contain the spill.
-
Collect and Dispose: Collect the absorbed material and place it in a labeled hazardous waste container.
-
Decontaminate: Decontaminate the area of the spill according to your laboratory's standard operating procedures.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department.
VI. Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Information Not Available: Personal Protective Equipment for Handling Yuexiandajisu E
Providing specific safety and handling information for the substance "Yuexiandajisu E" is not possible at this time due to a lack of publicly available data. Searches for this name in chemical and safety databases have not yielded any relevant results.
To ensure the safety of researchers, scientists, and drug development professionals, it is crucial to have accurate and specific information about the hazards of any chemical before it is handled. Without a Safety Data Sheet (SDS) or any other form of toxicological and chemical property data, providing recommendations for personal protective equipment (PPE), operational plans, and disposal procedures would be speculative and potentially hazardous.
For the safety of all personnel, it is imperative to obtain the following information before handling "this compound":
-
Chemical Identity: The systematic chemical name (e.g., IUPAC name), CAS number, and any known synonyms. "this compound" may be a trivial name, a brand name, or an internal code.
-
Safety Data Sheet (SDS): This is the most critical document, as it will contain detailed information on hazards, handling, storage, and emergency procedures.
-
Source of the Compound: The manufacturer or supplier of "this compound" is obligated to provide a comprehensive SDS.
General Laboratory Safety Workflow
In the absence of specific information, all unknown compounds should be treated as potentially hazardous. The following general workflow diagram illustrates a cautious approach to handling any new or uncharacterized substance.
A general workflow for handling unknown chemical compounds.
Once the identity and hazards of "this compound" are known, a detailed and specific guide for personal protective equipment, handling, and disposal can be developed. It is strongly recommended to refrain from any experimental work with this substance until a comprehensive risk assessment based on reliable data can be performed.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
